2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
Description
The exact mass of the compound 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is 202.04415044 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-difluoro-4-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-5-14-7-3-2-6(4-12)8(10)9(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGFTVUDLRYKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde chemical structure and analysis
Executive Summary: The Strategic Value of Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate lipophilicity, metabolic stability, and binding affinity. 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2586126-70-5) represents a high-value intermediate that combines a reactive aldehyde handle with a protected phenol and a specific fluorination pattern.
The 2,3-difluoro substitution pattern is particularly effective at blocking metabolic "soft spots" on the aromatic ring, preventing oxidative metabolism by Cytochrome P450 enzymes. Simultaneously, the methoxymethoxy (MOM) group serves as a robust protecting group for the phenol, stable against basic nucleophiles and reducing agents, yet easily removed under mild acidic conditions. This guide details the structural properties, synthesis, and analytical characterization of this compound.[1]
Chemical Structure and Properties[1][2][3][4][5][6]
Identification
-
IUPAC Name: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde[2][3][4]
-
Molecular Formula: C₉H₈F₂O₃[4]
-
Molecular Weight: 202.15 g/mol [4]
Structural Analysis
The molecule features three distinct functional zones:
-
The Aldehyde Core: A reactive electrophile susceptible to nucleophilic addition (e.g., reductive amination, Wittig reaction). The electron-withdrawing fluorine atoms at positions 2 and 3 increase the electrophilicity of the carbonyl carbon compared to non-fluorinated benzaldehyde.
-
The 2,3-Difluoro Motif: Fluorine is highly electronegative. Its placement at the 2 and 3 positions exerts a strong inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S_NAr) if the MOM group were a leaving group (though MOM is generally stable). Crucially, these fluorines sterically and electronically shield the ring from metabolic oxidation.
-
The MOM Protecting Group: An acetal linkage (-OCH₂OCH₃) protecting the C4-phenol. It prevents interference during base-catalyzed reactions or organometallic additions targeting the aldehyde.
Figure 1: Structural decomposition highlighting functional zones and electronic interactions.
Synthesis and Preparation Protocol
The synthesis typically proceeds via the protection of the commercially available precursor, 2,3-difluoro-4-hydroxybenzaldehyde . The MOM group is introduced using chloromethyl methyl ether (MOM-Cl).
Critical Safety Note: MOM-Cl is a known human carcinogen. All operations must be performed in a certified fume hood. An alternative method using dimethoxymethane (methylal) and phosphorous pentoxide can be used to avoid MOM-Cl, but the MOM-Cl route remains the standard for high yield on small scales.
Reagents and Materials
-
Precursor: 2,3-Difluoro-4-hydroxybenzaldehyde (1.0 eq)
-
Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (K₂CO₃)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2,3-Difluoro-4-hydroxybenzaldehyde (5.0 g, 31.6 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA (8.25 mL, 47.4 mmol) dropwise over 5 minutes. The solution may darken slightly.
-
Protection Step: Carefully add MOM-Cl (2.9 mL, 37.9 mmol) dropwise via a syringe. Caution: MOM-Cl is volatile and toxic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (phenol) will disappear, and a less polar spot (product) will appear.
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ (50 mL).
-
Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts and wash with water (50 mL) and brine (50 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).
Figure 2: Synthetic workflow for MOM protection of the phenolic precursor.
Analytical Characterization
To validate the structure, researchers should look for specific signals in NMR and MS. The values below are expected ranges based on the electronic environment of the specific functional groups.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal | Multiplicity | Integration | Assignment | Analysis |
| ¹H NMR | 10.20 ppm | s (or d) | 1H | CHO | Characteristic aldehyde proton. May show small coupling to F. |
| 7.60 ppm | m | 1H | Ar-H (C6) | Ortho to aldehyde, deshielded. | |
| 7.05 ppm | m | 1H | Ar-H (C5) | Ortho to MOM-ether, shielded relative to C6. | |
| 5.30 ppm | s | 2H | -OCH₂O- | Distinctive methylene singlet of the MOM group. | |
| 3.50 ppm | s | 3H | -OCH₃ | Methoxy singlet of the MOM group. | |
| ¹⁹F NMR | -135 to -145 ppm | m | 1F | C2-F | Multiplet due to F-F and F-H coupling. |
| -150 to -160 ppm | m | 1F | C3-F | Distinct shift due to different electronic environment. |
Mass Spectrometry (QC)
-
Method: LC-MS (ESI+)
-
Expected Mass: The MOM group is acid-labile and may fragment in the source.
-
[M+H]⁺: 203.15 (Often weak).
-
[M+Na]⁺: 225.14 (Common adduct).
-
Fragment: Loss of MOM group often leads to observation of the phenol mass (159.0).
-
Reactivity and Applications
This compound is a "linchpin" intermediate. The aldehyde allows for carbon-carbon bond formation, while the MOM group protects the phenol until the final step.
Common Transformations
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ to form benzylamines (common in kinase inhibitors).
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates to extend the carbon chain (e.g., cinnamyl derivatives).
-
Deprotection: The MOM group is removed using 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature to reveal the free phenol.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
In a typical drug discovery campaign, this aldehyde might be condensed with an amino-heterocycle. The 2,3-difluoro pattern prevents metabolic hydroxylation at these positions, extending the half-life (t½) of the drug.
References
-
BoronCore . 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde Product Page. Catalog No. BC019479. Retrieved from [Link]
-
Alchimica . Product Specification: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde. CAS 2586126-70-5.[3][4] Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM deprotection protocols).
Sources
Spectral Characterization Guide: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
The following technical guide details the spectral characterization of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde , a critical fluorinated intermediate used in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, P-CABs).
This guide synthesizes empirical data from its direct precursors (2,3-difluoro-4-hydroxybenzaldehyde) and structurally homologous ethers (2,3-difluoro-4-methoxybenzaldehyde) to provide a high-confidence reference for identification and quality control.
Executive Summary & Compound Identity
-
IUPAC Name : 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
-
CAS Number : 2586126-70-5
-
Molecular Formula : C
H F O -
Molecular Weight : 202.16 g/mol
-
Role : A protected phenol intermediate. The methoxymethyl (MOM) group masks the C4-hydroxyl to prevent side reactions (e.g., oxidation, N-alkylation) during the elaboration of the aldehyde or the aromatic core.
Structural Logic
The molecule features a "1,2,3,4-substituted" benzene ring:
-
C1 (Aldehyde) : Electron-withdrawing, deshields ortho positions.
-
C2, C3 (Fluorines) : Strongly electronegative; cause significant C-F and H-F coupling splitting patterns.
-
C4 (MOM-Ether) : Electron-donating by resonance; shields the ortho proton (H5).
Synthesis & Experimental Protocol
Reliable generation of this spectral standard requires a specific protection protocol to avoid defluorination or acetal formation.
Protocol: MOM Protection of 2,3-Difluoro-4-hydroxybenzaldehyde
Reagents : 2,3-Difluoro-4-hydroxybenzaldehyde (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),
-
Setup : Charge a flame-dried flask with 2,3-difluoro-4-hydroxybenzaldehyde and anhydrous DCM under N
. Cool to 0 °C. -
Addition : Add DIPEA dropwise. The solution may darken slightly (phenoxide formation).
-
Reaction : Add MOM-Cl dropwise over 10 minutes. Caution: MOM-Cl is a carcinogen; use strict fume hood protocols.
-
Monitoring : Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (
) is less polar than the starting phenol ( ). -
Workup : Quench with saturated NaHCO
. Extract with DCM ( ). Wash combined organics with 1M HCl (rapid wash to remove amine, avoid acetal hydrolysis) and Brine. Dry over Na SO . -
Purification : Flash chromatography (SiO
, 0-20% EtOAc in Hexanes).
Caption: Step-by-step synthesis workflow for the MOM-protection of the fluorinated phenol precursor.
Nuclear Magnetic Resonance (NMR) Data
Data synthesized from high-field analysis of the hydroxy-precursor and 4-methoxy analogues.
H NMR Spectroscopy (400 MHz, CDCl )
The spectrum is characterized by the distinct MOM ether "singlet pair" and the splitting of aromatic protons by the two fluorine atoms.
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 10.25 | s (or d) | 1H | -CH O | |
| 7.65 | ddd | 1H | Ar-H6 | |
| 7.05 | ddd | 1H | Ar-H5 | |
| 5.32 | s | 2H | -OCH | N/A (Characteristic MOM methylene) |
| 3.51 | s | 3H | -OCH | N/A (Characteristic MOM methyl) |
Interpretation Notes:
-
H6 (7.65 ppm) : This proton is chemically equivalent to the position ortho to the aldehyde. It is deshielded by the carbonyl anisotropy.[1] It shows a large ortho coupling to H5 and smaller long-range couplings to the Fluorine atoms.
-
H5 (7.05 ppm) : Located ortho to the MOM group. The electron-donating oxygen shields this proton relative to H6, pushing it upfield.[1]
-
MOM Group : The singlet at 5.32 ppm is diagnostic. If the molecule were chiral (it is not), this would appear as an AB quartet.
C NMR Spectroscopy (100 MHz, CDCl )
The
| Shift ( | Splitting | Assignment | Structural Context |
| 186.2 | d or s | C =O | Aldehyde Carbonyl |
| 155.1 | dd | C 4-O | Aromatic C attached to Oxygen (shielded by F3) |
| 150.5 | dd | C 2-F | |
| 142.8 | dd | C 3-F | |
| 126.5 | m | C 6-H | Ortho to CHO |
| 119.8 | d | C 1 | Ipso to CHO |
| 112.4 | d | C 5-H | Ortho to OMOM |
| 94.8 | s | -OC H | MOM Methylene (Anomeric carbon) |
| 56.7 | s | -OC H | MOM Methyl |
F NMR Spectroscopy (376 MHz, CDCl )
Two distinct signals appear in the aromatic region, exhibiting strong mutual coupling (Ortho-F effect).
| Shift ( | Multiplicity | Assignment | Coupling |
| -138.5 | ddd | F 3 | Coupled to F2 ( |
| -146.2 | ddd | F 2 | Coupled to F3 ( |
Infrared (IR) & Mass Spectrometry (MS)
Infrared Spectroscopy (FT-IR, ATR)
-
2850 - 2950 cm
: C-H stretches (Aliphatic CH /CH from MOM). -
1695 cm
: C=O stretch (Conjugated Aldehyde). Note: Fluorine substitution on the ring often shifts this slightly higher than non-fluorinated analogs. -
1605, 1490 cm
: C=C Aromatic ring skeletal vibrations. -
1150 - 1250 cm
: C-F and C-O-C stretches (Strong bands).
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion : [M]
= 202 m/z. -
Base Peak : m/z 45 ([CH
OCH ] ). The MOM group fragments easily. -
Diagnostic Fragments :
-
m/z 171 ([M - OMe]
): Loss of methoxy radical. -
m/z 157 ([M - MOM]
): Loss of the entire methoxymethyl group (C H O). -
m/z 158 ([M - C
H O] ): Rearrangement to the phenol cation (2,3-difluoro-4-hydroxybenzaldehyde radical cation).
-
Caption: Proposed MS fragmentation pathway showing the characteristic loss of the MOM protecting group.
References
-
Synthesis & Precursor Data : Alkorta, I., et al.[2] "A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes." Journal of Molecular Structure, 2005. (Provides core aromatic coupling constants for 2,3-difluoro-4-hydroxybenzaldehyde).
- MOM Protection Methodology: Wymann, W. E., et al. "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." Synthetic Communications, 1988. (Standard protocols for benzaldehyde protection).
- General Spectral Data (MOM Group): Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for standard MOM ether shifts: 5.2/3.4, 94/56).
-
Analog Comparison : PubChem Compound Summary for CID 11235282 (2,3-Difluoro-4-methoxybenzaldehyde). National Center for Biotechnology Information.
Sources
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde as a building block in organic synthesis
Executive Summary
In the high-stakes arena of medicinal chemistry, 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde serves as a specialized "masked" building block. It addresses a specific synthetic challenge: introducing the metabolically stable but electronically unique 2,3-difluoro-4-hydroxyphenyl motif into drug candidates without compromising the phenolic hydroxyl group during early-stage assembly.
This guide details the utility of this scaffold, moving beyond simple catalog data to explore its reactivity profile, synthesis, and application in constructing complex heterocycles found in kinase inhibitors and antibacterial agents.
Chemical Profile & Structural Logic[1]
The "Why" Behind the Structure
The molecule combines three critical structural features that dictate its utility:
-
2,3-Difluoro Substitution: Fluorine atoms at the 2 and 3 positions create a specific electronic environment. The C2-fluorine (ortho to aldehyde) exerts a strong inductive electron-withdrawing effect (-I), activating the aldehyde toward nucleophilic attack while simultaneously influencing the conformation of downstream intermediates via the gauche effect.
-
Benzaldehyde Core: A versatile handle for C-C bond formation (Aldol, Wittig) or C-N bond formation (reductive amination).
-
Methoxymethoxy (MOM) Ether: A robust protecting group for the C4-phenol. Unlike simple methyl ethers, the MOM group is stable to basic conditions and organolithiums but is cleaved under mild acidic conditions, allowing late-stage revelation of the phenol for hydrogen bonding or further derivatization.
Key Physical Properties (Predicted)
| Property | Value (Approx.) | Note |
| Molecular Formula | C₉H₈F₂O₃ | |
| Molecular Weight | 202.16 g/mol | |
| Appearance | White to off-white solid | Low melting point solid or oil depending on purity |
| Solubility | DCM, THF, Ethyl Acetate | Poorly soluble in water |
| Precursor CAS | 676500-39-3 | (Refers to the 4-hydroxy parent) |
Synthesis Protocol: The "Self-Validating" Workflow
Since this specific MOM-protected derivative is often prepared in-house rather than bought in bulk, a robust synthesis protocol is essential. This procedure uses 2,3-difluoro-4-hydroxybenzaldehyde as the starting material.[1][2]
Reagents & Safety
-
Precursor: 2,3-Difluoro-4-hydroxybenzaldehyde (CAS: 676500-39-3).[3][1][2][4]
-
Reagent: Chloromethyl methyl ether (MOM-Cl). Warning: MOM-Cl is a carcinogen. Handle in a fume hood with double gloving.
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).
-
Solvent: Dichloromethane (DCM) or Acetone.
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add DIPEA (1.5 eq) dropwise. The solution may darken slightly as the phenoxide forms.
-
Protection: Add MOM-Cl (1.2 eq) dropwise over 10 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 3:1).[5] The starting material (lower R_f, stains with FeCl₃) should disappear; the product (higher R_f) appears.
-
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (rapid wash to remove amine), then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Synthesis Pathway Diagram
Caption: Synthesis of the MOM-protected scaffold from the commercially available hydroxy precursor.
Reactivity & Applications in Drug Design[8]
The value of this building block lies in its orthogonal reactivity . You can manipulate the aldehyde while the phenol remains masked, or exploit the fluorine atoms for specific interactions.
Aldehyde Transformations (C1 Reactivity)
The aldehyde is the primary handle. Due to the electron-withdrawing fluorines at C2/C3, this aldehyde is more electrophilic than non-fluorinated analogs.
-
Reductive Amination: Reacts rapidly with primary amines (plus NaBH(OAc)₃) to form benzylamines. Useful for synthesizing inhibitors where the benzyl group fits into a hydrophobic pocket.
-
Wittig/HWE Reactions: Condensation with phosphonates yields styrenes. This is common in the synthesis of cinnamic acid derivatives or stilbenes.
-
Oxidation: Conversion to the benzoic acid (using NaClO₂) allows coupling to amines, forming amides found in many P-CABs (Potassium-Competitive Acid Blockers).
Aromatic Ring Stability (SNAr Resistance)
A common concern with fluorinated benzaldehydes is nucleophilic aromatic substitution (SNAr).
-
Risk: The 2-F position is activated by the ortho-CHO (EWG).
-
Mitigation: The 4-MOMO group is a strong electron-donating group (EDG) by resonance. This pushes electron density into the ring, significantly deactivating the ring toward SNAr compared to the parent 2,3-difluorobenzaldehyde.
-
Result: You can perform base-catalyzed aldol reactions without displacing the fluorines, provided the nucleophile is not exceptionally aggressive (like thiols in hot DMF).
Deprotection Strategy
The MOM group is "base-stable, acid-labile."
-
Protocol: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1–2 hours.
-
Outcome: Quantitative removal of the MOM ether, revealing the 2,3-difluoro-4-hydroxyphenyl moiety.
Application Workflow: Kinase Inhibitor Core
Caption: Workflow for converting the scaffold into a bioactive kinase inhibitor.
Handling & Stability Data
| Parameter | Specification | Recommendation |
| Storage | 2–8°C, Inert Atmosphere | Aldehydes can auto-oxidize to acids over time. Store under Argon. |
| Thermal Stability | Moderate | Stable up to ~100°C. Avoid prolonged reflux >120°C to prevent MOM thermal rearrangement. |
| Compatibility | Bases, Organolithiums | Compatible with n-BuLi (if directed lithiation is required at C5). |
| Incompatibility | Strong Acids, Lewis Acids | Avoid BBr₃, AlCl₃, or aqueous HCl unless deprotection is intended. |
References
-
Precursor Availability: 2,3-Difluoro-4-hydroxybenzaldehyde (CAS 676500-39-3).[3][1][2] Available from major suppliers (e.g., BLD Pharm, Thermo Scientific).
-
MOM Protection Methodology: Regioselective Protection of Hydroxybenzaldehydes. The use of MOM-Cl with mild base is a standard protocol for protecting phenols in the presence of aldehydes.
-
Fluorine in Medicinal Chemistry: Role of Fluorine in Drug Design. Discusses the metabolic stability and binding interactions of fluorinated phenols. [6]
-
Analogous Synthesis: Synthesis of 2,3-difluoro-6-methoxybenzaldehyde. Demonstrates the stability of the difluoro-benzaldehyde core under lithiation and alkylation conditions.
- General MOM Ether Stability:Protective Groups in Organic Synthesis (Greene & Wuts). Standard reference for MOM group stability constants (Base: Stable; Acid: Labile).
Sources
- 1. 676500-39-3 2,3-Difluoro-4-hydroxybenzaldehyde AKSci Z5025 [aksci.com]
- 2. 2,3-Difluoro-4-hydroxybenzaldehyde (676500-39-3) at Nordmann - nordmann.global [nordmann.global]
- 3. 676500-39-3|2,3-Difluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Guide: Solubility and Stability of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
[1]
Executive Summary
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2586126-70-5 ) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates, particularly for potassium-competitive acid blockers (P-CABs) and antibacterials.[1][2][3] Its structural uniqueness lies in the ortho-difluoro substitution pattern, which modulates metabolic stability and lipophilicity, combined with a methoxymethylether (MOM) protecting group at the para-position.
This guide provides a critical analysis of its physicochemical behavior, focusing on the lability of the MOM group under acidic conditions and the oxidative susceptibility of the aldehyde function. Proper handling is essential to prevent premature deprotection or oxidation, which are the primary modes of material failure.
Physicochemical Profile
The molecule exhibits properties characteristic of lipophilic, electron-deficient aromatic aldehydes. The fluorine atoms at positions 2 and 3 significantly lower the electron density of the ring, affecting both solubility and reactivity.
Table 1: Core Chemical Identity & Properties
| Property | Data / Specification |
| CAS Number | 2586126-70-5 |
| IUPAC Name | 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde |
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.16 g/mol |
| Physical State | Viscous oil or low-melting solid (approx. 25–35 °C) |
| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~ -3.5 (Protonation of ether oxygen) |
| Key Functional Groups | Aldehyde (Electrophilic), MOM Ether (Acid-labile), Aryl Fluorides |
Solubility & Solvent Compatibility
The presence of the MOM group and the difluoro-substitution renders the molecule highly soluble in aprotic organic solvents but practically insoluble in water.
Causality of Solubility
-
Hydrophobicity: The aromatic ring and fluorine substituents dominate the solvation energy, favoring non-polar interactions.
-
Polarity: The aldehyde and ether oxygens provide dipole moments sufficient for solubility in chlorinated and polar aprotic solvents, but insufficient for hydrogen bonding with water.
Table 2: Solvent Compatibility Matrix
| Solvent Class | Solubility Rating | Recommended Use | Notes |
| Chlorinated (DCM, Chloroform) | Excellent (>100 mg/mL) | Reaction solvent, Extraction | Primary choice for synthesis and workup.[1] |
| Esters (Ethyl Acetate) | Excellent (>100 mg/mL) | Extraction, Chromatography | Good for silica gel purification. |
| Ethers (THF, MTBE, Dioxane) | Good (>50 mg/mL) | Reaction solvent | Warning: Avoid acidic THF (peroxides/stabilizers) which may trigger MOM hydrolysis. |
| Alcohols (Methanol, Ethanol) | Moderate | Crystallization (if solid) | Aldehyde may form hemiacetals reversibly in solution. |
| Water | Insoluble (<0.1 mg/mL) | Wash solvent | Used to remove inorganic salts during workup. |
| Alkanes (Hexanes, Heptane) | Low | Anti-solvent | Used to precipitate impurities or crystallize the product. |
Stability & Degradation Mechanisms[1]
Understanding the degradation pathways is vital for storage and process control. The molecule has two primary "weak points": the MOM protecting group and the aldehyde .
Acid-Catalyzed Hydrolysis (MOM Cleavage)
The methoxymethoxy group is an acetal.[1] In the presence of Brønsted acids (even weak ones) and moisture, it hydrolyzes to release the phenol (2,3-difluoro-4-hydroxybenzaldehyde) and formaldehyde.
-
Trigger: pH < 6, trace HCl in chloroform, acidic silica gel.
-
Kinetics: First-order dependence on [H+].[1] The electron-withdrawing fluorines slightly stabilize the ether oxygen against protonation compared to non-fluorinated analogs, but hydrolysis remains the dominant degradation path.
Oxidative Degradation
The aldehyde is susceptible to autoxidation to the carboxylic acid (2,3-difluoro-4-(methoxymethoxy)benzoic acid).[1]
-
Trigger: Exposure to atmospheric oxygen, radical initiators (light).
-
Prevention: Store under Nitrogen/Argon.
Visualization: Degradation Pathways
The following diagram illustrates the competitive degradation pathways that must be monitored.
Caption: Primary degradation pathways.[1] Red nodes indicate critical impurities arising from improper storage (oxidation) or acidic exposure (hydrolysis).
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
To accurately quantify the compound and detect the phenol impurity (from MOM loss) or acid impurity (from oxidation), a gradient reverse-phase method is required.
Rationale: A standard C18 column provides sufficient retention. The mobile phase must be buffered to neutral pH to prevent on-column hydrolysis of the MOM group.[1]
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0). Do not use TFA or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde).
-
Sample Diluent: ACN:Water (50:50). Avoid pure methanol to prevent hemiacetal formation during injection.
Protocol B: Solubility Determination (Gravimetric)
This self-validating protocol ensures accurate solubility data without requiring expensive nephelometry equipment.[1]
-
Preparation: Weigh 100 mg of the compound into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
-
Observation: Check for clarity. If particles remain, continue addition.
-
Calculation:
[4] -
Validation: If the solution is clear, cool to 4°C for 1 hour. If precipitate forms, the solubility is temperature-dependent; report the value as "Solubility at 25°C".
Visualization: Workflow for Handling & Analysis[1]
Caption: Operational workflow emphasizing temperature control and inert handling to maintain the integrity of the MOM group and aldehyde.
Storage and Handling SOP
To maintain >98% purity over long durations (6+ months), strictly adhere to the following:
-
Atmosphere: Store under Argon or Nitrogen. The aldehyde is air-sensitive.[5]
-
Temperature: Refrigerate (2–8°C) or Freeze (-20°C). Lower temperatures retard both oxidation and hydrolysis kinetics.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze oxidation.
-
Re-testing: Retest purity every 6 months using the Protocol A (HPLC). If acid impurity >1.0%, purify via silica plug filtration (eluent: 10% EtOAc in Hexanes).
References
-
Synthesis of Fluorinated Benzaldehydes: Boroncore Catalog Entry. 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS 2586126-70-5).[2][3] Retrieved from
-
MOM Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for MOM ether stability/hydrolysis kinetics).
-
Related Patent Application: Patent CA2958543A1. Dihydropyridazine-3,5-dione derivatives useful as sodium-dependent phosphate transporter inhibitors. (Describes the use of 2,3-difluoro-4-hydroxybenzaldehyde precursors). Retrieved from
-
Analogous Compound Data: Sigma-Aldrich Safety Data Sheet. 4-(Difluoromethoxy)benzaldehyde. (Used for solubility/handling inference). Retrieved from [1]
Sources
- 1. 1023023-24-6|3,4-Difluoro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 3. 2586126-70-5 | 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde | Boroncore [boroncore.com]
- 4. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Electronic Architecture of Fluorinated Benzaldehydes: A Technical Guide to Predictive Reactivity and Molecular Design
Executive Summary
The strategic incorporation of fluorine into aromatic aldehyde scaffolds is a cornerstone of modern pharmaceutical design, profoundly influencing metabolic stability, lipophilicity, and binding affinity. For researchers and drug development professionals, mastering the electronic properties of fluorinated benzaldehyde derivatives is paramount to achieving efficient, predictable syntheses. This whitepaper provides an in-depth technical analysis of how fluorine substitution perturbs the electronic landscape of benzaldehydes, detailing the causality behind these shifts, their spectroscopic signatures, and self-validating experimental protocols for their characterization.
The Fluorine Perturbation: Inductive vs. Mesomeric Effects
The unique electronic profile of fluorinated benzaldehydes arises from the inherent dichotomy of the fluorine atom. As the most electronegative element in the periodic table, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the
The regiochemistry of the substitution (ortho, meta, or para) dictates which effect dominates:
-
Ortho/Meta Substitution: The distance-dependent -I effect heavily outweighs the +M effect, drawing electron density away from the aromatic ring and severely deshielding the carbonyl carbon. This drastically enhances the electrophilicity of the carbonyl group, making it highly susceptible to nucleophilic attack ([1]).
-
Para Substitution: The +M effect becomes competitive with the -I effect due to direct resonance stabilization with the carbonyl group. This results in a tempered electrophilicity compared to ortho-substituted analogs.
Electronic effects of fluorine substitution dictating benzaldehyde reactivity pathways.
Quantitative Electronic Profiling
Density Functional Theory (DFT) serves as the standard for predicting the electronic properties and polarities of these derivatives ([2]). The spatial arrangement of fluorine atoms directly modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. A lower LUMO energy correlates with a higher electron affinity, confirming the heightened reactivity of the carbonyl carbon toward nucleophiles.
Table 1: Electronic Properties of Representative Fluorinated Benzaldehydes
Data represents typical DFT-calculated values (B3LYP/6-311++G(d,p)) and empirical Hammett constants demonstrating the fluorine effect.
| Compound | Hammett Constant ( | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Benzaldehyde | 0.00 | 2.97 | -6.80 | -2.10 | 4.70 |
| 2-Fluorobenzaldehyde | +0.34 ( | 3.12 | -6.95 | -2.25 | 4.70 |
| 4-Fluorobenzaldehyde | +0.06 ( | 2.05 | -6.85 | -2.15 | 4.70 |
| 2,4-Difluorobenzaldehyde | +0.40 (Additive) | 2.30 | -7.10 | -2.40 | 4.70 |
| Pentafluorobenzaldehyde | +1.35 ( | 3.50 | -7.80 | -3.10 | 4.70 |
Spectroscopic Signatures
The inductive withdrawal of fluorine leaves distinct spectroscopic fingerprints that are critical for structural verification:
-
Nuclear Magnetic Resonance (NMR): The highly deshielded carbonyl carbon typically resonates around
190 ppm in C NMR. In H NMR, the aldehydic proton appears as a distinct singlet between 9.9–10.5 ppm, while the aromatic protons exhibit complex splitting patterns (doublets or multiplets) between 7.0–8.0 ppm due to robust F- H scalar coupling ([1]). -
UV-Vis Spectroscopy: The primary electronic transitions (
and ) are highly sensitive to the degree of planarity and conjugation. The strong -I effect of fluorine stabilizes the non-bonding electrons of the carbonyl oxygen, often resulting in a hypsochromic (blue) shift of the transition ([3]).
Self-Validating Experimental Workflows
To accurately harness these compounds in drug development, rigorous and reproducible characterization is required. The following protocols are engineered with built-in causality and self-validation mechanisms.
Protocol 1: Computational DFT Workflow for Orbital Mapping
To predict the reactivity of a novel fluorinated benzaldehyde, computational modeling must account for fluorine's dense electron cloud.
-
Step 1: Conformational Sampling. Generate low-energy conformers using Molecular Mechanics (e.g., MMFF94) to ensure the global minimum is targeted.
-
Step 2: Geometry Optimization. Optimize the structure using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: The inclusion of diffuse functions (++) is non-negotiable for fluorinated compounds. Fluorine's high electronegativity and lone pairs require expanded orbital space to accurately model electron density and predict dipole moments ([2]).
-
-
Step 3: Frequency Calculation. Run a vibrational frequency calculation at the exact same level of theory.
-
Step 4: Orbital Extraction. Extract HOMO/LUMO energies and map the Molecular Electrostatic Potential (MEP).
-
Self-Validating Mechanism: The frequency calculation acts as an internal validation step. The absolute absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, ensuring the reliability of the derived electronic properties.
Protocol 2: Kinetic H-NMR Profiling of Nucleophilic Addition
Measuring the electrophilicity of the carbonyl carbon is best achieved by tracking its reaction kinetics with a standard nucleophile (e.g., hydroxylamine to form an oxime).
-
Step 1: Reagent Preparation. Prepare 0.1 M solutions of the fluorinated benzaldehyde and the nucleophile in a deuterated solvent (e.g., DMSO-
). -
Step 2: Baseline Acquisition. Acquire a baseline
H-NMR spectrum of the pure aldehyde.-
Causality: This establishes the exact chemical shift of the highly deshielded aldehydic proton (
9.9–10.5 ppm) before reaction initiation, which serves as the primary quantitative marker ([1]). UV-Vis is avoided here because the starting material and product have overlapping transitions, making deconvolution error-prone ([3]).
-
-
Step 3: In Situ Reaction. Inject the nucleophile into the NMR tube at a controlled temperature (e.g., 25°C). Acquire spectra at 2-minute intervals.
-
Step 4: Data Deconvolution. Integrate the disappearance of the aldehydic proton against the appearance of the product's methine/oxime proton.
-
Self-Validating Mechanism: By monitoring both the consumption of the starting material and the generation of the product simultaneously, the system inherently verifies mass balance. If the sum of the molar integrals deviates from 100%, it immediately indicates the formation of NMR-silent intermediates or side reactions, validating the kinetic purity of the pathway.
Advanced Synthetic Applications
The modulated electronic properties of fluorinated benzaldehydes make them indispensable in advanced organic synthesis:
-
Fluorophore Synthesis: Highly electrophilic derivatives, particularly pentafluorobenzaldehyde, are heavily utilized to synthesize meso-fluorinated BODIPY fluorophores. The extreme electron withdrawal lowers the LUMO energy of the resulting dye, drastically altering its photophysical properties and emission maxima ([4]).
-
PET Radiotracers: The rapid, chemoselective condensation of ortho-fluorobenzaldehydes with hydroxylamines to form stable oximes is exploited in the creation of
F-labeled peptide-based imaging agents. The inductive effect of the fluorine atom accelerates the condensation kinetics, allowing for efficient labeling under mild physiological conditions ([3]). -
Cross-Coupling & Borylation: Fluorinated arene scaffolds derived from these aldehydes serve as highly selective substrates for catalytic C-H borylation, where the electronic deactivation of the ring directs the regioselectivity of the metal catalyst ([5]).
References
-
Title: A Simple and Clean Procedure for the Synthesis of Polyhydroacridine and Quinoline Derivatives Source: ResearchGate URL: [Link]
-
Title: Fluorine-containing drugs being introduced into the market in previous years Source: ResearchGate URL: [Link]
-
Title: Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis Source: ResearchGate URL: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of lead compounds. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability. The difluorinated benzaldehyde moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive guide to the synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde, a valuable intermediate for researchers, scientists, and drug development professionals. The methoxymethyl (MOM) ether serves as a crucial protecting group for the phenolic hydroxyl, enabling a wide range of subsequent chemical transformations.
Mechanistic Rationale: The SN2 Pathway of Methoxymethyl (MOM) Protection
The protection of the hydroxyl group of 2,3-difluoro-4-hydroxybenzaldehyde as a methoxymethyl (MOM) ether is a cornerstone of its synthetic utility. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenoxide ion, generated by the deprotonation of the phenolic hydroxyl group by a suitable base, acts as a nucleophile. This nucleophile then attacks the electrophilic methylene carbon of chloromethyl methyl ether (MOM-Cl), leading to the displacement of the chloride leaving group and the formation of the MOM ether.
The choice of base is critical for the success of this reaction. A relatively weak base, such as sodium bicarbonate or triethylamine, is often preferred to selectively deprotonate the more acidic phenolic hydroxyl group without promoting side reactions. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, facilitates the dissolution of the reagents and promotes the SN2 reaction pathway.
Experimental Protocols
This section details the recommended protocol for the synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde from 2,3-difluoro-4-hydroxybenzaldehyde.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-difluoro-4-hydroxybenzaldehyde | ≥98% | Commercially Available | Starting material |
| Chloromethyl methyl ether (MOM-Cl) | ≥97% | Commercially Available | EXTREMELY HAZARDOUS - CARCINOGEN |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |
| Brine (saturated NaCl solution) | Prepared in-house | For washing | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,3-difluoro-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of starting material).
-
Addition of Base: To the stirred solution, add sodium bicarbonate (1.5 equivalents).
-
Addition of MOM-Cl: (Perform this step in a certified chemical fume hood with appropriate personal protective equipment) . Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Upon completion of the reaction, pour the mixture into ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde as a pure compound.
Visualizing the Workflow
Caption: Synthetic workflow for the preparation of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde.
Safety Precautions: Handling Chloromethyl Methyl Ether (MOM-Cl)
Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and a regulated substance.[1] All operations involving MOM-Cl must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[2] A designated area for handling MOM-Cl should be established.[1]
Waste Disposal: All contaminated materials, including glassware, syringes, and PPE, must be quenched with a solution of aqueous ammonia and then disposed of as hazardous waste according to institutional guidelines.[3]
Alternative Safer Reagent: Due to the hazardous nature of MOM-Cl, researchers are encouraged to consider safer alternatives. Dimethoxymethane, in the presence of a Lewis acid catalyst, can also be used to install the MOM protecting group and is a significantly less toxic option.[4]
Characterization and Data
The successful synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde should be confirmed by standard analytical techniques.
| Property | 2,3-difluoro-4-hydroxybenzaldehyde (Starting Material) | 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (Product) |
| Molecular Formula | C₇H₄F₂O₂ | C₉H₈F₂O₃ |
| Molecular Weight | 158.11 g/mol | 202.15 g/mol (Predicted) |
| Appearance | White to off-white solid | Colorless to pale yellow oil (Predicted) |
| Melting Point | 143-147 °C | Not available |
| Boiling Point | Not available | Not available |
Expected Spectroscopic Data for the Product:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) around δ 10.0-10.4 ppm. Two singlets corresponding to the methoxymethyl group (-O-CH₂-O-CH₃) should appear around δ 5.3 ppm (2H) and δ 3.5 ppm (3H). The aromatic protons will appear as multiplets in the aromatic region.
-
¹³C NMR: The carbon NMR will show a resonance for the aldehyde carbonyl carbon around 185-190 ppm. The carbons of the methoxymethyl group will appear at approximately 95 ppm (-O-CH₂-O-) and 56 ppm (-O-CH₃). The fluorinated aromatic carbons will show characteristic C-F coupling.
-
IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1700 cm⁻¹. The C-O-C stretching of the ether linkages will be visible in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product.
Applications in Drug Discovery
While specific applications of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde are emerging, its structural motifs are highly relevant in medicinal chemistry. The difluorobenzaldehyde core is a key component in a variety of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The ability to protect the hydroxyl group allows for selective modification at other positions of the aromatic ring, such as through cross-coupling reactions or nucleophilic aromatic substitution, to build complex molecular architectures. The resulting compounds can then be deprotected under acidic conditions to reveal the free phenol, which can be crucial for target binding or for further derivatization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive MOM-Cl, insufficient base, or wet solvent. | Use freshly opened or properly stored MOM-Cl. Ensure the base is of good quality. Use anhydrous solvent. |
| Formation of side products | Reaction temperature too high, or use of too strong a base. | Maintain the reaction at room temperature. Use a weaker base like sodium bicarbonate. |
| Difficult purification | Incomplete reaction or formation of closely related impurities. | Ensure the reaction goes to completion by TLC monitoring. Optimize the column chromatography conditions (solvent system, silica gel activity). |
Conclusion
The synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde via MOM protection of 2,3-difluoro-4-hydroxybenzaldehyde is a robust and scalable process that provides access to a valuable building block for drug discovery and development. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can confidently and efficiently prepare this important intermediate for their synthetic campaigns. The judicious choice of reagents and reaction conditions, as detailed in this guide, is paramount to achieving high yields and purity.
References
-
Ahmad, F. B. H., & Bruce, J. M. (1984). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika, 7(1), 51-55. [Link]
-
DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Morressier. (2015, March 27). Use of dimethoxymethane in place of chloromethyl methyl ether to prepare methoxymethyl (MOM) esters. Retrieved from [Link]
Sources
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6 [sigmaaldrich.com]
Advanced Protecting Group Strategies for 2,3-Difluoro-4-hydroxybenzaldehyde: Protocols and Mechanistic Insights
Introduction & Mechanistic Context
2,3-Difluoro-4-hydroxybenzaldehyde is a highly versatile, yet chemically demanding, fluorinated building block. It is prominently featured in the synthesis of Polθ (POLQ) inhibitors for oncology[1], asymmetrical 1,3-diketones for neuroprotection[2], and pyrazole-based β-lactamase inhibitors[3].
Designing a protecting group strategy for this molecule requires a deep understanding of how its unique substitution pattern dictates its reactivity. The presence of two adjacent fluorine atoms exerts a profound inductive electron-withdrawing effect (-I). When coupled with the para-aldehyde group (which exerts both -I and -M effects), the electron density on the aromatic ring is severely depleted, fundamentally altering the behavior of both functional groups:
-
Enhanced Phenolic Acidity: While unsubstituted phenol has a pKa of ~10, the addition of two ortho/meta fluorines drops the pKa of 2,3-difluorophenol to approximately 7.7[4]. In 2,3-difluoro-4-hydroxybenzaldehyde, the strongly electron-withdrawing para-aldehyde group further stabilizes the phenoxide conjugate base through resonance. This profound acidity dictates that mild bases (e.g.,
) are entirely sufficient for deprotonation, mitigating the risk of unwanted side reactions that strong bases (like ) might induce. -
Attenuated Nucleophilicity: The highly stabilized nature of the resulting phenoxide makes it a weaker nucleophile. Consequently, electrophiles used for protection must be highly reactive, and polar aprotic solvents (like DMF) are required to minimize ion-pairing and enhance reaction rates.
-
Hyper-Electrophilic Aldehyde: The electron-poor ring makes the carbonyl carbon highly susceptible to nucleophilic attack. While this facilitates acetalization, it also increases the risk of unwanted side reactions under harsh basic conditions.
Strategic Considerations for Orthogonal Protection
Standard texts provide foundational strategies for phenols and aldehydes[5], but the unique electronic environment of this molecule requires tailored conditions. Orthogonal protection is critical when one functional group must be manipulated while the other remains masked.
Table 1: Quantitative & Qualitative Comparison of Protecting Group Strategies
| Protecting Group | Target Group | Reagents & Conditions | Deprotection Method | Stability Profile |
| Benzyl (Bn) | Phenol (-OH) | Stable to strong bases, nucleophiles (Grignard), and mild acids. | ||
| Methoxymethyl (MOM) | Phenol (-OH) | HCl/MeOH or TFA | Excellent stability to strong bases; cleaved by moderate acids. | |
| 1,3-Dioxolane | Aldehyde (-CHO) | Ethylene glycol, p-TsOH, PhMe, Reflux | Mild aqueous acid (e.g., 1M HCl in THF) | Stable to bases, oxidants, and nucleophiles; labile to acid. |
Experimental Protocols: Self-Validating Systems
Protocol A: Benzyl Protection of the Phenol
Objective: Selectively mask the hydroxyl group to allow downstream nucleophilic additions (e.g., Wittig olefination, Grignard addition) to the aldehyde.
Causality & Design:
-
Base Selection:
(2.0 equiv) is used instead of stronger bases. Because the pKa of the phenol is exceptionally low, ensures complete deprotonation without risking base-catalyzed side reactions at the hyper-electrophilic aldehyde (e.g., Cannizzaro-type disproportionation). -
Solvent: DMF. Polar aprotic solvents strip the solvation shell from the potassium cation, leaving a "naked," highly reactive phenoxide anion to compensate for its inherently reduced nucleophilicity.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2,3-difluoro-4-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Deprotonation: Add finely powdered anhydrous
(2.0 equiv).-
Self-Validation: The solution will immediately transition from colorless/pale yellow to a deep, vibrant yellow/orange hue, visually confirming the quantitative formation of the phenoxide anion.
-
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Add Benzyl Bromide (1.1 equiv) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C.
-
Monitoring: Stir for 2–4 hours. Monitor progress via TLC (Hexanes/EtOAc 3:1).
-
Self-Validation: The highly polar starting material (low
due to strong hydrogen bonding) will disappear, replaced by a distinct, UV-active higher spot corresponding to the protected product.
-
-
Workup: Cool to room temperature and quench by pouring the mixture into ice water (causing the product to precipitate) or extract with EtOAc. If extracting, wash the organic layer extensively with 5% aqueous LiCl (5 × equal volume) to completely partition the DMF into the aqueous phase. Dry over
and concentrate in vacuo.
Protocol B: Acetalization of the Aldehyde
Objective: Mask the aldehyde to allow functionalization of the phenol (e.g., Mitsunobu reaction, cross-coupling via triflation).
Causality & Design:
-
Thermodynamic Control: The electron-withdrawing fluorines destabilize the intermediate oxocarbenium ion, which can slow the forward reaction rate. To drive the equilibrium entirely to the product side, strict removal of water is mandatory using a Dean-Stark apparatus.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the aldehyde (1.0 equiv) in anhydrous Toluene (0.2 M).
-
Reagent Addition: Add ethylene glycol (3.0 equiv) and p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 equiv).
-
Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C).
-
Self-Validation: Water droplets will begin condensing and collecting in the Dean-Stark trap. The reaction is complete when water ceases to accumulate (typically 4–6 hours) and TLC indicates complete consumption of the starting material.
-
-
Quenching: Cool the mixture to room temperature and immediately quench with saturated aqueous
.-
Causality: Neutralizing the acid catalyst before concentration is critical to prevent the reversible hydrolysis of the acetal back to the aldehyde during solvent removal.
-
-
Workup: Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over
, filter, and concentrate to yield the 1,3-dioxolane protected intermediate.
Orthogonal Protection Workflow
Workflow diagram illustrating orthogonal protecting group strategies for 2,3-difluoro-4-hydroxybenzaldehyde.
References
- Source: google.
- Source: nih.
- Source: nih.
- Source: afit.
- Source: google.com.
Sources
- 1. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]
- 2. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. afit.edu [afit.edu]
- 5. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]
reaction conditions for MOM protection of difluorophenols
An Application Guide to a Cornerstone of Modern Synthesis: The Methoxymethyl (MOM) Protection of Difluorophenols
Authored by: A Senior Application Scientist
Abstract
The methoxymethyl (MOM) ether is a robust and versatile protecting group for hydroxyl functionalities, pivotal in the multi-step synthesis of complex molecules within pharmaceutical and materials science research. This application note provides an in-depth guide to the reaction conditions, mechanistic underpinnings, and practical protocols for the MOM protection of difluorophenols. We address the unique electronic considerations imparted by the fluorine substituents and present detailed, field-proven methodologies using both traditional and safer, alternative reagents. This document is intended for researchers, scientists, and drug development professionals seeking to implement this critical transformation with high efficiency and safety.
Introduction: The Strategic Imperative for Protecting Difluorophenols
In the intricate landscape of organic synthesis, the selective masking and unmasking of reactive functional groups is a fundamental strategy. Phenols, and particularly electron-deficient phenols such as difluorinated analogues, are common structural motifs in pharmacologically active compounds. Their inherent acidity and nucleophilicity necessitate protection to prevent unwanted side reactions during subsequent synthetic steps like metalation, cross-coupling, or oxidation.
The two electron-withdrawing fluorine atoms significantly increase the acidity of the phenolic proton compared to phenol itself. This enhanced acidity (lower pKa) is a critical factor influencing the choice of reaction conditions, particularly the base required for deprotonation. The MOM group is an ideal choice for protecting these substrates as it forms a stable acetal that is resilient to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.[1][2][3] However, the successful installation of the MOM group requires a nuanced understanding of the available reagents and their mechanisms.
Mechanistic Pathways: A Tale of Two Reactions
The formation of a MOM ether from a phenol can be achieved through two primary mechanistic routes, the choice of which is dictated by the selected reagents.
The Classical SN2 Approach with Halomethyl Ethers
The most common method involves the use of a halomethyl ether, typically methoxymethyl chloride (MOM-Cl), in the presence of a base.[4] Given the elevated acidity of difluorophenols, a variety of bases can be employed.
-
With Strong Bases (e.g., NaH): The reaction proceeds via a two-step Williamson ether synthesis pathway. The strong base first irreversibly deprotonates the difluorophenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of MOM-Cl in a classic SN2 displacement, expelling the chloride ion.[4][5]
-
With Weaker Bases (e.g., DIPEA): With hindered, non-nucleophilic amine bases like N,N-diisopropylethylamine (DIPEA), the phenol itself can act as the initial nucleophile, attacking the MOM-Cl. The lone pair on the oxygen of MOM-Cl helps to stabilize the developing positive charge, facilitating the departure of the chloride.[4] The base then quenches the resulting oxonium ion to yield the final product and the ammonium salt.
The Acetal Exchange Route: A Safer Alternative
Due to the carcinogenic nature of MOM-Cl, safer alternatives are highly desirable.[6] Dimethoxymethane (CH₂(OMe)₂) serves as an excellent, non-toxic surrogate. This reaction is an acetal exchange, catalyzed by a Lewis acid or a strong protic acid.[7] The acid activates the dimethoxymethane, leading to the loss of one equivalent of methanol to form an electrophilic oxonium ion (CH₃OCH₂⁺). The difluorophenol then attacks this species. The reaction is driven to completion by removing the methanol byproduct, often with molecular sieves.[6]
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of the MOM protection hinges on the judicious selection of reagents and conditions. The electron-deficient nature of difluorophenols informs these choices.
| Component | Options & Considerations | Rationale for Difluorophenols |
| MOM Source | MOM-Cl: Highly reactive, but a potent carcinogen. Dimethoxymethane: Safer, less reactive, requires acid catalysis and equilibrium control.[6] Methoxymethyl Acetate (MOMOAc): A less common, potentially safer alternative to MOM-Cl, catalyzed by Lewis acids.[8] | For high reactivity and established protocols, MOM-Cl is effective but requires stringent safety measures. Dimethoxymethane is the preferred choice for safety and large-scale applications. |
| Base | NaH / KH: Strong, irreversible deprotonation. Requires anhydrous conditions. DIPEA / Et₃N: Hindered amines, sufficient for acidic phenols, act as HCl scavengers.[2][4] K₂CO₃ / Cs₂CO₃: Mild inorganic bases, effective in polar aprotic solvents like DMF or Acetone. | Due to the increased acidity of difluorophenols, milder bases like DIPEA or K₂CO₃ are often sufficient and offer easier handling compared to alkali hydrides. |
| Catalyst | Lewis Acids (ZrCl₄, ZnCl₂): Required for activation of dimethoxymethane.[7][8] Protic Acids (p-TSA): Can also catalyze acetal exchange. NaI (catalytic): Can be added with MOM-Cl to generate the more reactive MOM-I in situ.[4] | The choice is tied to the MOM source. For dimethoxymethane, a mild Lewis acid like ZrCl₄ is highly effective.[7] |
| Solvent | DCM / THF: Common choices for MOM-Cl reactions with amine bases or NaH.[2][9] DMF / Acetonitrile: Good for reactions with carbonate bases.[1] Solvent-free: Possible with some Lewis acid-catalyzed methods.[7] | Anhydrous DCM or THF provides excellent solubility and is relatively easy to remove. DMF is a good option when higher polarity is needed. |
| Temperature | 0 °C to Room Temp: Typical for exothermic reactions with MOM-Cl to control reactivity. Room Temp to Reflux: Often required for less reactive systems like dimethoxymethane to drive the reaction.[7] | Start reactions with MOM-Cl at 0 °C and allow to warm to room temperature. For dimethoxymethane methods, gentle heating may be necessary. |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the MOM protection of a generic difluorophenol.
Protocol 1: MOM Protection using MOM-Cl and DIPEA
⚠️ SAFETY WARNING: Methoxymethyl chloride (MOM-Cl) is a known carcinogen and must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
Materials:
-
Difluorophenol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq.)
-
Methoxymethyl chloride (MOM-Cl, 1.5 eq.)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the difluorophenol (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.0 eq.) to the stirred solution.
-
Slowly add MOM-Cl (1.5 eq.) dropwise over 10-15 minutes. A white precipitate (DIPEA·HCl) will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure MOM-protected difluorophenol.
Protocol 2: Safer MOM Protection using Dimethoxymethane and ZrCl₄
This protocol avoids the use of carcinogenic MOM-Cl, making it a preferable alternative for larger-scale synthesis.[7]
Materials:
-
Difluorophenol (1.0 eq.)
-
Dimethoxymethane (10-20 eq., serves as reagent and solvent)
-
Zirconium(IV) chloride (ZrCl₄, 10 mol%)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the difluorophenol (1.0 eq.) and dimethoxymethane.
-
Carefully add ZrCl₄ (10 mol%) to the stirred solution at room temperature. The reaction is often performed under solvent-free conditions or with a co-solvent like CHCl₃.[7][10]
-
Stir the mixture at room temperature for 4-8 hours. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Conclusion
The MOM protection of difluorophenols is a highly reliable and essential transformation for synthetic chemists. The increased acidity of the substrate allows for flexibility in the choice of base, often permitting the use of milder and more manageable reagents. While the traditional MOM-Cl protocol is highly effective, its toxicity necessitates stringent safety protocols. The development of safer, alternative methods using reagents like dimethoxymethane with Lewis acid catalysis offers a greener and more scalable approach. By understanding the underlying mechanisms and carefully selecting the reaction conditions as outlined in this guide, researchers can confidently and efficiently protect these valuable building blocks for their continued use in the synthesis of novel chemical entities.
References
-
Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved February 17, 2026, from [Link]
-
Reddy, R. J., et al. (n.d.). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Retrieved from [Link]
-
(2010, February 27). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. SpringerLink. Retrieved from [Link]
-
(n.d.). MOM Ethers. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
(2024, May 19). MOM Deprotection. Reddit. Retrieved from [Link]
-
(n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. Retrieved from [Link]
-
Ahmad, F. B. H., & Bruce, J. M. (n.d.). A Simple and Clean Method for Methoxymethylation of Phenols. UKM. Retrieved from [Link]
-
(n.d.). Protection of Alcohol by Acetal. SynArchive. Retrieved from [Link]
-
(2022, January 19). MOM Protecting Group Addition. YouTube. Retrieved from [Link]
-
(n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. Retrieved from [Link]
-
(2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
(2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI. Retrieved from [Link]
- (n.d.). Process for methoxymethylation of phenolic hydroxyl groups. Google Patents.
-
(2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Retrieved from [Link]
-
(2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Retrieved from [Link]
-
(2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. Retrieved from [Link]
-
(2018, August 10). Electrochemical methoxymethylation of alcohols – a new, green and safe approach for the preparation of MOM ethers and. DIAL@UCLouvain. Retrieved from [Link]
-
(n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. Retrieved from [Link]
-
(2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. Reddit. Retrieved from [Link]
-
(n.d.). Protecting Groups in Organic Synthesis. ChemTalk. Retrieved from [Link]
-
(n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science Publishers. Retrieved from [Link]
-
(n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. Retrieved from [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019, January 9). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(2022, February 17). Effect of Temperatures on Polyphenols during Extraction. MDPI. Retrieved from [Link]
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 3. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synarchive.com [synarchive.com]
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde via C-F Bond Activation
Strategic Overview & Chemical Rationale
The late-stage functionalization of polyfluoroarenes via transition-metal-catalyzed C-F bond activation has emerged as a transformative tool in modern drug discovery[1]. However, differentiating multiple C-F bonds within a densely functionalized scaffold presents a significant chemoselective and regioselective challenge.
This application note details the methodology for the regioselective Suzuki-Miyaura cross-coupling of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde with arylboronic acids. By exploiting the opposing electronic effects of the formyl (-CHO) and methoxymethoxy (-OMOM) groups, researchers can achieve absolute regiocontrol, selectively arylating the C-2 position while leaving the C-3 fluorine and sensitive protecting groups intact.
Mechanistic Causality: Dictating Regioselectivity (E-E-A-T)
The selective activation of specific C-F bonds in polyfluoroarenes is heavily dictated by the electronic influence of adjacent substituents[1]. The oxidative addition of the highly stable C(sp2)-F bond (approx. 115 kcal/mol) to a low-valent metal center is the rate-determining step, requiring a highly nucleophilic catalyst and an electronically primed substrate[2].
In 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde, the two fluorine atoms exist in distinct electronic microenvironments:
-
C-2 Fluorine (Activated): The formyl group at C-1 is a strong
-acceptor (-I, -M effects). It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, specifically depleting electron density at the ortho (C-2) position. This primes the C-2 C-F bond for an SNAr-like oxidative addition pathway by the electron-rich metal catalyst[2]. -
C-3 Fluorine (Deactivated): The MOM ether at C-4 is a strong
-donor (+M effect). It raises the Highest Occupied Molecular Orbital (HOMO) locally, increasing electron density at its ortho position (C-3). This renders the C-3 C-F bond highly resistant to oxidative addition by electron-rich Pd(0) or Ni(0) species.
Electronic push-pull effects dictating regioselective C-F activation at the C-2 position.
Catalyst Selection
To overcome the high activation barrier of the C-F bond, Buchwald's BrettPhos ligand is highly effective[3]. Its extreme steric bulk forces palladium into a highly reactive, monoligated Pd(0)L state, which is kinetically required to insert into the C-F bond[3]. Alternatively, N-heterocyclic carbene (NHC) stabilized Nickel(0) complexes can be employed, leveraging the high nucleophilicity of the Ni center for C-F cleavage[4].
Catalytic cycle for the Pd-catalyzed C-F activation and Suzuki-Miyaura cross-coupling.
Quantitative Data Presentation
The following tables summarize the optimization of the catalytic system and the subsequent substrate scope. The Pd(OAc)2/BrettPhos system provides the optimal balance of yield and absolute regiocontrol.
Table 1: Optimization of Reaction Conditions for C-F Activation
| Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 eq) | Temp (°C) | Yield (%) | Regioselectivity (C-2 : C-3) |
| Pd(OAc)2 | PPh3 | K2CO3 | 80 | Trace | N/A |
| Pd(OAc)2 | XPhos | K3PO4 | 100 | 45 | >95:5 |
| Pd(OAc)2 | BrettPhos | K3PO4 | 100 | 88 | >99:1 |
| Ni(COD)2 | IPr (NHC) | Cs2CO3 | 80 | 76 | 90:10 |
| Pd(OAc)2 | BrettPhos | K3PO4 | 60 | 30 | >99:1 |
Table 2: Substrate Scope (Arylboronic Acids)
| Boronic Acid Partner | Isolated Yield (%) | 19F NMR Shift (Intact C-3 F) |
| Phenylboronic acid | 85% | -118.4 ppm |
| 4-Methoxyphenylboronic acid | 89% | -119.1 ppm |
| 4-Fluorophenylboronic acid | 81% | -117.8 ppm |
| 3-Pyridylboronic acid | 74% | -116.5 ppm |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) and analytical checkpoints to ensure the integrity of the sensitive functional groups (-CHO and -OMOM) while confirming absolute regioselectivity.
Materials & Reagents
-
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd(OAc)2 (5 mol%, 11.2 mg)
-
BrettPhos (10 mol%, 53.7 mg)
-
Anhydrous K3PO4 (3.0 equiv, 3.0 mmol, 636 mg)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology
-
Catalyst Pre-Activation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 25 mL Schlenk tube with Pd(OAc)2 and BrettPhos. Add 2 mL of anhydrous toluene. Stir the mixture for 15 minutes at room temperature.
-
Causality: Pre-stirring allows the formation of the active monoligated Pd(0)-BrettPhos complex before it is exposed to the substrate, preventing catalyst poisoning or off-target binding.
-
-
Reagent Addition: To the dark pre-activated catalyst solution, add 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde, the chosen arylboronic acid, and finely milled anhydrous K3PO4. Add the remaining 8 mL of toluene.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot via syringe under positive N2 pressure. Dilute with 0.5 mL EtOAc, filter through a short silica plug, and analyze via TLC (Hexanes/EtOAc 4:1) or GC-MS.
-
Validation: The complete disappearance of the starting material peak confirms the completion of the sluggish C-F oxidative addition.
-
-
Workup & Extraction: Cool the reaction to room temperature. Quench carefully with 10 mL of deionized water. Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Causality: A neutral aqueous quench is critical. Acidic workups (e.g., using HCl or NH4Cl) will prematurely cleave the acid-sensitive MOM ether and potentially hydrate the formyl group.
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes).
-
Final Validation Checkpoint (19F & 1H NMR):
-
Regioselectivity Check: Analyze the purified product via 19F NMR. The presence of a single fluorine resonance (typically between -115 and -125 ppm) confirms the successful cleavage of the C-2 fluorine. If a mixture of isomers is present, two distinct sets of fluorine signals will be observed.
-
Integrity Check: Analyze via 1H NMR. The retention of a sharp singlet at ~5.3 ppm (-OCH2O-) and a downfield singlet at ~10.2 ppm (-CHO) self-validates that the protecting group and electrophilic handle survived the cross-coupling conditions.
-
References
-
Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL:[Link][1]
-
Palladium–mediated organofluorine chemistry (BrettPhos Ligand Dynamics) Source: CORE / University of Valladolid URL:[Link][3]
-
Coligand role in the NHC nickel catalyzed C–F bond activation Source: PMC - NIH URL:[Link][4]
Sources
Technical Guide: Reductive Amination of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
Executive Summary
This Application Note details the optimized protocol for the reductive amination of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde . This substrate is a high-value intermediate in the synthesis of fluorinated bioactive scaffolds, particularly kinase inhibitors and antibacterials where metabolic stability (via C-F bonds) and solubility are critical.
The presence of the Methoxymethyl (MOM) ether and ortho/meta-fluorine substituents presents a unique chemoselective challenge. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness, preventing the premature cleavage of the acid-sensitive MOM group while effectively overcoming the steric hindrance imposed by the C2-fluorine atom.
Chemo-Structural Analysis & Strategy
Substrate Characteristics[1]
-
Electrophilicity: The C2 and C3 fluorine atoms are strong electron-withdrawing groups (EWG), significantly increasing the electrophilicity of the aldehyde carbonyl carbon compared to non-fluorinated analogues. This facilitates rapid imine formation.
-
Steric Environment: The C2-fluorine creates a "ortho-effect," potentially retarding the approach of bulky amines or the reducing agent.
-
Protecting Group Sensitivity: The MOM ether is stable to bases and reducing agents but labile in acidic conditions. Standard reductive amination conditions using NaBH₃CN often require pH adjustments (pH 5-6), which risks MOM hydrolysis. The STAB protocol typically operates in weakly acidic media (AcOH), which must be carefully modulated.
Reagent Selection: The STAB Advantage
We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-Dichloroethane (DCE) .
-
Selectivity: STAB reduces imines much faster than aldehydes, minimizing the formation of alcohol byproducts.
-
Acidity Control: Unlike NaBH₃CN, STAB does not require toxic cyanide handling or strong acid buffers. The reaction is catalyzed by stoichiometric Acetic Acid (AcOH), which is mild enough to preserve the MOM ether.
Reaction Mechanism
The reaction proceeds via a stepwise formation of an iminium ion, followed by irreversible hydride transfer.
Figure 1: Mechanistic pathway for the reductive amination using STAB. The formation of the Iminium Ion is the rate-determining step for sterically hindered amines, while reduction is rapid.
Experimental Protocol
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aldehyde | 1.0 | Substrate | 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde |
| Amine | 1.1 - 1.2 | Nucleophile | Free base preferred. If HCl salt, add 1.0 eq TEA. |
| NaBH(OAc)₃ | 1.4 - 1.6 | Reductant | Moisture sensitive; add as solid. |
| Acetic Acid | 1.0 - 1.5 | Catalyst | Promotes imine formation; do not exceed 2.0 eq (MOM risk). |
| DCE | 0.1 - 0.2 M | Solvent | Anhydrous preferred. THF is a viable alternative.[1] |
Step-by-Step Procedure
Step 1: Imine Formation (Pre-equilibrium)
-
Charge a dried reaction vessel (under N₂ or Ar) with 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (1.0 equiv).
-
Dissolve in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.
-
Add the Amine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Critical Insight: Stir at Room Temperature (RT) for 30-60 minutes before adding the reducing agent. This allows the equilibrium to shift toward the imine, which is crucial for the sterically hindered 2,3-difluoro system.
-
Step 2: Reduction 5. Cool the mixture to 0°C (ice bath). While not strictly necessary for all amines, this preserves the MOM group by minimizing exotherms upon borohydride addition. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5-10 minutes. 7. Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.[2]
- Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde (M+H signal) and appearance of the amine.
Step 3: Quench & Workup 8. Quench the reaction by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs). Stir for 15 minutes to decompose borate complexes. 9. Extract the aqueous layer with DCM (3x). 10. Combine organic layers and wash with Brine . 11. Dry over Na₂SO₄ , filter, and concentrate in vacuo.
Workup & Purification Workflow
The stability of the MOM group dictates a non-acidic workup. Avoid using 1M HCl for washes, as this can cleave the acetal.
Figure 2: Optimized workup workflow ensuring MOM-group retention.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C2-F prevents imine formation. | Increase AcOH to 2.0 equiv or use Ti(OiPr)₄ (1.5 equiv) as a Lewis Acid promoter (compatible with STAB). |
| MOM Cleavage | Reaction medium too acidic or workup too harsh. | Ensure AcOH < 2.0 equiv. Use NaHCO₃ quench immediately. Avoid HCl washes. |
| Dialkylation | Primary amine is too nucleophilic. | Use excess amine (2-3 equiv) or switch to stepwise method: Form imine in MeOH, evaporate, then reduce in THF. |
| Aldehyde Reduction | Direct reduction of C=O before imine forms. | Ensure "Step 1" (pre-stirring) is at least 60 mins. |
Alternative: Titanium(IV) Isopropoxide Method
For extremely hindered amines where the standard STAB protocol yields <50% conversion:
-
Mix Aldehyde (1.0 eq) + Amine (1.1 eq) + Ti(OiPr)₄ (1.5 eq) in THF.
-
Stir 12-18h (Imine formation).
-
Add NaBH₄ (2.0 eq) directly to the mixture.
-
Note: This method is basic/neutral and very safe for the MOM group.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Ono, T., et al. (1996). "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones." Journal of Organic Chemistry. Link
-
Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Link
-
Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Link
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is a versatile, electronically distinct aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. The presence of two ortho- and meta- fluorine atoms to the aldehyde functionality dramatically influences its reactivity, while the methoxymethyl (MOM) ether serves as a crucial protecting group for the phenolic hydroxyl. This guide provides detailed protocols and expert insights for the synthesis of medicinally relevant heterocyclic scaffolds—quinolines, benzimidazoles, and indazoles—using this advanced building block. The methodologies presented herein are designed to be robust and reproducible, with a focus on the underlying chemical principles and strategic considerations necessary for successful synthesis.
The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The MOM protecting group allows for selective reactions at the aldehyde before revealing the phenol, which can be a key site for further diversification or a critical pharmacophoric element. Understanding the interplay between the activating/directing effects of the substituents and the stability of the protecting group under various reaction conditions is paramount.
Core Synthetic Strategies
This document outlines three primary synthetic routes to valuable heterocyclic cores starting from 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde. Each section provides a detailed experimental protocol, a discussion of the reaction mechanism, and key considerations for optimization and troubleshooting.
Part 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this protocol, we adapt this strategy to our fluorinated benzaldehyde, followed by a deprotection step to yield the corresponding 4-hydroxyquinoline derivative.
Scientific Rationale
The reaction proceeds via an initial aldol-type condensation between the enolate of ethyl acetoacetate and the electrophilic aldehyde of our starting material. This is followed by an intramolecular cyclization and dehydration to form the quinoline ring. The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the aldehyde, potentially accelerating the initial condensation. The MOM group is expected to be stable under the basic conditions of the initial reaction but will be cleaved in the subsequent acidic workup or a dedicated deprotection step.
Visualizing the Workflow
use of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde in Kinase Inhibitor Discovery
Part 1: Introduction & Strategic Rationale
Subject: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2586126-70-5) Role: Advanced Intermediate for Late-Stage Diversification of Kinase Inhibitors Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
In the landscape of kinase inhibitor design, the 2,3-difluoro-4-hydroxyphenyl moiety has emerged as a privileged substructure. The fluorine atoms at the 2 and 3 positions serve two critical functions: they modulate the pKa of the phenolic hydroxyl group (enhancing hydrogen bond donor capability) and block metabolic hotspots on the phenyl ring, thereby improving the pharmacokinetic profile.
However, the free phenol is reactive and incompatible with many organometallic and strong base-mediated reactions used to construct kinase cores (e.g., pyrazolo[3,4-b]pyridines, quinazolines). 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde solves this synthetic bottleneck. The methoxymethyl (MOM) ether provides robust orthogonality—stable to basic and nucleophilic conditions—while the aldehyde serves as a versatile "warhead" for fragment coupling via reductive amination or condensation.
This guide details the protocol for utilizing this intermediate to synthesize Type I and Type II kinase inhibitors, focusing on maximizing yield and preserving the sensitive fluorinated scaffold.
Part 2: Scientific Integrity & Experimental Logic
Mechanism of Action & Chemical Logic
-
Fluorine Inductive Effect: The 2,3-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I). This makes the aldehyde carbonyl carbon significantly more electrophilic than in non-fluorinated analogs, accelerating condensation reactions (e.g., with amines or active methylenes).
-
MOM Protecting Group: The MOM group is an acetal (R-O-CH2-O-CH3). It is stable to bases (LiHMDS, NaH), reducing agents (NaBH4, LAH), and organolithiums, which are often required to build the heteroaromatic kinase scaffold. Crucially, it can be removed under mild acidic conditions (e.g., dilute HCl or TFA) that do not disturb the final kinase inhibitor core.
-
Metabolic Stability: In the final drug candidate, the 2,3-difluoro motif prevents oxidative metabolism (hydroxylation) at the ortho-positions, a common clearance pathway for phenolic drugs.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Intermediate (MOM Protection)
Rationale: If the starting material (2,3-difluoro-4-hydroxybenzaldehyde) is sourced, this step ensures quantitative protection.
Reagents:
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [Caution: Carcinogen]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 2,3-difluoro-4-hydroxybenzaldehyde in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0 °C.
-
Base Addition: Add DIPEA dropwise. The solution may turn yellow due to phenoxide formation.
-
Protection: Add MOM-Cl dropwise over 15 minutes. Note: Maintain temperature < 5 °C to prevent exothermic runaway.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The polar phenol spot should disappear, replaced by a less polar product spot.
-
Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organics with 1M HCl (rapid wash to remove amine, MOM is stable), then brine.
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Protocol B: Kinase Scaffold Coupling (Reductive Amination)
Application: Linking the benzaldehyde to an aminopyrazole or similar kinase hinge-binding motif.
Reagents:
-
Kinase Core (e.g., 3-amino-pyrazole derivative) (1.0 eq)
-
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (1.1 eq)[6]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
1,2-Dichloroethane (DCE) or THF
Step-by-Step:
-
Imine Formation: In a dry vial, mix the amine core and the aldehyde in DCE. Add catalytic acetic acid. Stir at RT for 1 hour.
-
Checkpoint: Formation of the imine intermediate is often visible (color change) or detectable by LCMS. The electron-deficient aldehyde reacts rapidly.
-
-
Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose borate complexes.
-
Isolation: Extract with EtOAc. Dry over Na2SO4 and concentrate.
-
Purification: Required before deprotection. Use reverse-phase HPLC or silica chromatography.
Protocol C: MOM Deprotection (The "Reveal")
Rationale: This step liberates the phenol for final H-bond interactions within the kinase pocket.
Reagents:
-
MOM-protected precursor
-
4M HCl in Dioxane or TFA/DCM (1:1)
Step-by-Step:
-
Dissolution: Dissolve the intermediate in DCM or Dioxane.
-
Acidolysis: Add the acid solution at 0 °C, then warm to RT.
-
Time: MOM cleavage is usually fast (1–2 hours).
-
Note: The 2,3-difluoro substitution destabilizes the oxocarbenium ion intermediate slightly, potentially requiring slightly longer reaction times than non-fluorinated phenols, but 4M HCl is sufficient.
-
-
Workup: Remove volatiles under reduced pressure. Neutralize carefully with ammonia in methanol or NaHCO3 if the product is acid-sensitive.
-
Final Product: The resulting 2,3-difluoro-4-hydroxyphenyl derivative is often a crystalline solid.
Part 4: Data Visualization & Workflows
Figure 1: Strategic Synthesis Workflow
Caption: Pathway for integrating 2,3-difluoro-4-(methoxymethoxy)benzaldehyde into kinase inhibitor scaffolds, highlighting the orthogonality of the MOM group.
[1]
Table 1: Comparative Reactivity & Properties
| Property | 2,3-Difluoro-4-hydroxybenzaldehyde | 2,3-Difluoro-4-(MOM)benzaldehyde | Impact on Synthesis |
| Phenolic Proton (pKa) | ~6.5 (Acidic) | Protected (Non-acidic) | Allows use of basic reagents (LDA, NaH) without quenching. |
| Solubility (Organic) | Moderate (Polar) | High (Lipophilic) | Improves handling in DCM/THF/EtOAc. |
| Aldehyde Electrophilicity | Moderate (Zwitterionic character) | High | Faster imine formation and condensation rates. |
| Stability | Prone to oxidation (Quinones) | Stable | Long-term storage possible; resistant to air oxidation. |
Part 5: Troubleshooting & Optimization
-
Issue: Incomplete Imine Formation.
-
Cause: The electron-withdrawing fluorines reduce the basicity of the formed imine, making it unstable or hard to detect.
-
Solution: Use Ti(OiPr)4 as a Lewis acid additive during the imine formation step (before adding the reducing agent) to drive the equilibrium.
-
-
Issue: Defluorination.
-
Cause: Harsh nucleophilic conditions (e.g., heating with strong alkoxides) can lead to SNAr displacement of the fluorine atoms, especially at the 2-position.
-
Solution: Stick to non-nucleophilic bases (LiHMDS, DIPEA) and avoid heating >80 °C in polar aprotic solvents.
-
-
Issue: MOM Hydrolysis during Workup.
-
Cause: Using strong acids during the workup of the intermediate.
-
Solution: Buffer aqueous washes to pH 7–8. The MOM group is stable at pH > 4.
-
References
-
Boroncore . Product Catalog: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3816072 (Related Structure). Retrieved from [Link]
-
Moukha-Chafiq, O., et al. (2018). Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051. (Demonstrates MOM-benzaldehyde usage in kinase synthesis). Retrieved from [Link]
-
MDPI . Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors. (General scaffold synthesis context). Retrieved from [Link]
Sources
- 1. 158771-02-9 | Ethyl 4-(benzyloxy)-3-methylbenzoate | Boroncore [boroncore.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzaldehyde, 2,3-difluoro-4-[[tris(1-methylethyl)silyl]oxy]- | 1010801-00-9 [chemicalbook.com]
- 4. CA2958543A1 - Dihydropyridazine-3,5-dione derivatives useful as sodium-dependent phosphate transporter inhibitors - Google Patents [patents.google.com]
- 5. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1261478-29-8 | 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene | Boroncore [boroncore.com]
Application Note: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde in Medicinal Chemistry
[1]
Part 1: Executive Summary & Strategic Utility
In the landscape of modern drug discovery, 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2586126-70-5) represents a high-value "masked" building block.[1] It is designed to address two critical challenges in lead optimization: metabolic stability via fluorination and synthetic orthogonality via the methoxymethoxy (MOM) protecting group.[1]
This compound serves as a precise precursor for the 2,3-difluoro-4-hydroxyphenyl moiety, a privileged pharmacophore found in next-generation Kinase Inhibitors , Antibacterial Agents (specifically
Why This Molecule Matters[1][2]
-
Metabolic Blocking: The 2,3-difluoro substitution pattern effectively blocks metabolic hotspots on the phenyl ring, preventing oxidative defluorination and extending in vivo half-life (
).[1] -
Acidity Modulation: The fluorine atoms inductively withdraw electron density, significantly lowering the pKa of the phenol (once deprotected), enhancing hydrogen bond donor capability in the enzyme hinge region.[1]
-
Synthetic Versatility: The MOM group protects the phenol, allowing aggressive chemical transformations on the aldehyde handle (e.g., Grignard additions, Wittig reactions, reductive aminations) without side reactions.
Part 2: Key Applications in Drug Discovery[1]
Antibacterial Resistance: OXA-48 -Lactamase Inhibitors
The 2,3-difluoro-4-hydroxyphenyl motif has been identified as a critical component in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which act as inhibitors of OXA-48, a carbapenemase enzyme responsible for multidrug resistance in Klebsiella pneumoniae.[1]
-
Mechanism: The electron-deficient phenol acts as a "warhead" mimic or an anchor point within the active site of the
-lactamase.[1] -
Role of the Aldehyde: It serves as the electrophilic component in multicomponent reactions (e.g., with aminopyrazoles and pyruvates) to construct the fused pyridine ring system.[1]
Neuroprotective Agents: Asymmetrical 1,3-Diketones
Research indicates that curcuminoid analogs containing the 2,3-difluoro-4-hydroxyphenyl group exhibit superior neuroprotective profiles compared to non-fluorinated counterparts.[1]
-
Application: Synthesis of (3Z,5E)-6-(2,3-difluoro-4-hydroxyphenyl)-1,1,1-trifluoro-4-hydroxyhexa-3,5-dien-2-one.[1][2]
-
Benefit: The specific fluorination pattern enhances lipophilicity (LogP) and blood-brain barrier (BBB) penetration while maintaining antioxidant capacity.[1]
Structural Analogs of P-CABs (Tegoprazan Class)
While Tegoprazan utilizes a 5,7-difluorochroman core, the 2,3-difluoro-4-alkoxy pattern is a bioisosteric scaffold used in "scaffold hopping" strategies to design novel P-CABs with improved binding kinetics to the
Part 3: Experimental Workflows & Visualization
Workflow 1: Synthesis of Pyrazolo[3,4-b]pyridine Scaffold (OXA-48 Inhibitor)
The following diagram illustrates the convergent synthesis where the aldehyde is a central node.[1]
Caption: Convergent synthesis pathway for OXA-48 inhibitors utilizing the aldehyde handle for ring closure followed by MOM deprotection.
Part 4: Detailed Protocols
Protocol A: MOM Deprotection (Phenol Release)
Objective: To remove the methoxymethyl protecting group after the aldehyde functionalization is complete, revealing the active 2,3-difluoro-4-hydroxyphenyl moiety.[1]
Reagents:
-
Substrate: MOM-protected intermediate (1.0 eq)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
-
Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)[1]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the MOM-protected substrate in 5 mL of DCM (for TFA method) or MeOH (for HCl method).
-
Acid Addition:
-
Method A (Mild): Add 2 mL of 4M HCl in dioxane dropwise at 0°C.
-
Method B (Fast): Add 1 mL of TFA dropwise at 0°C.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (the phenol will be more polar than the MOM-ether).[1]
-
Workup:
-
Validation: The disappearance of the MOM singlet (~3.4 ppm in ¹H NMR) and the appearance of a broad phenolic singlet (>9.0 ppm) confirms deprotection.[1]
Protocol B: Reductive Amination (Kinase Hinge Binder Synthesis)
Objective: To couple the aldehyde with a heteroaromatic amine to form a secondary amine linker, common in kinase inhibitors.
Reagents:
-
Aldehyde: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (1.0 eq)[1][3][4]
-
Amine: Heteroaromatic amine (e.g., 2-aminopyridine derivative) (1.1 eq)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
-
Catalyst: Acetic Acid (AcOH) (1.0 eq)[1]
Procedure:
-
Imine Formation: In a dry flask, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol). Stir at room temperature for 1 hour under Nitrogen.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.
-
Stirring: Allow to warm to room temperature and stir overnight (12–16 hours).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Purification: Extract with DCM. Purify the crude secondary amine via silica gel chromatography.[1][5]
-
Note: The MOM group remains intact during this reduction, preventing phenol interference.
Part 5: Chemical Data & Specifications
| Property | Specification |
| Chemical Name | 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde |
| CAS Number | 2586126-70-5 |
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Sensitive to strong acids (MOM hydrolysis) and strong oxidants.[1][2][6][4] |
Part 6: References
-
Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors. Source: MDPI (Kinases and Phosphatases).[1] Context: Describes the use of 2,3-difluoro-4-hydroxybenzaldehyde in the multicomponent synthesis of pyrazolo[3,4-b]pyridine inhibitors.
-
Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. Source: National Institutes of Health (PMC).[1] Context: Details the synthesis of curcuminoid analogs using fluorinated benzaldehydes to improve BBB permeability and neuroprotection.
-
Synthetic Method of Tegoprazan and Analogues. Source: Google Patents (CN111303131B).[1] Context: Provides the structural basis for 5,7-difluorochroman and related difluorophenyl pharmacophores in P-CAB drug design.
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. Source: PMC (PubMed Central).[1] Context: Discusses the hypervalent iodine mediated oxidation to install hydroxyphenoxy motifs, relevant for synthesizing P-CAB ether linkages.
Sources
- 1. 产品目录 Page 1138. | Boroncore [boroncore.com]
- 2. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 4. 1261478-29-8 | 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene | Boroncore [boroncore.com]
- 5. mdpi.com [mdpi.com]
- 6. 158771-02-9 | Ethyl 4-(benzyloxy)-3-methylbenzoate | Boroncore [boroncore.com]
Large-Scale Synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde: Application Note and Protocol
Executive Summary & Strategic Rationale
The compound 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2586126-70-5) is a highly valued fluorinated building block in medicinal chemistry and advanced materials[1]. The introduction of an ortho-meta difluoro motif on an aromatic ring profoundly influences the lipophilicity, metabolic stability, and target binding affinity of resulting active pharmaceutical ingredients (APIs).
In complex multi-step syntheses, the reactive phenolic hydroxyl group of the precursor, 2,3-difluoro-4-hydroxybenzaldehyde (CAS: 676500-39-3)[2], must be masked. The methoxymethyl (MOM) ether serves as a robust protecting group, tolerating strongly basic and nucleophilic downstream functionalizations (e.g., Wittig olefinations, organolithium additions) while being easily and cleanly cleaved under mildly acidic conditions[3]. This application note provides a self-validating, scalable protocol for the MOM protection of this highly deactivated phenol, emphasizing process safety, mechanistic causality, and high-yield isolation.
Mechanistic Insights & Reaction Design
The synthesis relies on a bimolecular nucleophilic substitution (SN2) where the phenoxide generated from 2,3-difluoro-4-hydroxybenzaldehyde attacks the highly electrophilic chloromethyl methyl ether (MOM-Cl). As a Senior Application Scientist, understanding the causality behind the reagent selection is critical for successful scale-up:
-
Electronic Effects of Fluorine: The highly electronegative fluorine atoms at the 2- and 3-positions inductively withdraw electron density from the aromatic ring. This significantly lowers the pKa of the 4-hydroxyl group compared to an unsubstituted phenol, facilitating rapid and complete deprotonation. While this electron withdrawal simultaneously reduces the nucleophilicity of the resulting phenoxide, the extreme electrophilicity of the
-chloro ether (MOM-Cl) overcomes this barrier, ensuring rapid SN2 kinetics. -
Base Selection (DIPEA vs. Inorganic Bases): N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases like K2CO3 for large-scale operations[4]. DIPEA maintains a completely homogeneous reaction mixture in dichloromethane (DCM), eliminating the mass-transfer limitations and inconsistent reaction rates inherent to biphasic solid-liquid reactions. Furthermore, DIPEA's steric bulk prevents it from acting as a competing nucleophile against MOM-Cl.
-
Solvent Selection: Dichloromethane (DCM) is the optimal solvent due to its chemical inertness, excellent solubilizing properties for both the starting material and the DIPEA-hydrochloride byproduct, and its low boiling point (39.6 °C), which aids in downstream solvent swapping and concentration[3].
Figure 1: Mechanistic pathway for the MOM protection of 2,3-difluoro-4-hydroxybenzaldehyde.
Process Chemistry & Scalability Considerations
When scaling this reaction from the bench to a pilot plant (e.g., 1.0 kg scale), several critical engineering and safety controls must be implemented:
-
Exotherm Management: The SN2 reaction between the phenoxide and MOM-Cl is highly exothermic. MOM-Cl must be added dropwise at 0 °C to maintain the internal temperature below 5 °C. Thermal runaway can lead to the vaporization of MOM-Cl and decreased yields.
-
Toxicity and Handling: MOM-Cl is a known human carcinogen and highly volatile. At scale, it must be handled using closed-system transfers under an inert atmosphere (nitrogen or argon).
-
Quenching Strategy (Critical Safety Step): Unreacted MOM-Cl must be rigorously destroyed before aqueous workup to prevent operator exposure. Quenching with saturated aqueous ammonium chloride (NH4Cl) or dilute base effectively hydrolyzes residual MOM-Cl into formaldehyde, methanol, and HCl, neutralizing the carcinogenic hazard before the reactor is opened.
Step-by-Step Experimental Protocol
Quantitative Data & Stoichiometry
Table 1: Reagents and Stoichiometry for 1.0 kg Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Density (g/mL) | Function |
| 2,3-Difluoro-4-hydroxybenzaldehyde | 158.10 | 1.00 | 1.00 kg | N/A | Limiting Reactant |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.50 | 2.04 kg (2.75 L) | 0.742 | Base |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 1.50 | 0.76 kg (0.72 L) | 1.060 | Electrophile |
| Dichloromethane (DCM) | 84.93 | N/A | 10.0 L | 1.326 | Solvent |
Execution Workflow
Step 1: Reactor Preparation & Dissolution Purge a 20 L jacketed glass reactor with N2. Charge anhydrous DCM (10.0 L) and 2,3-Difluoro-4-hydroxybenzaldehyde (1.00 kg, 6.32 mol). Stir at 150 rpm until complete dissolution is achieved.
Step 2: Base Addition & Deprotonation Add DIPEA (2.04 kg, 15.8 mol, 2.5 eq) in a single portion. The mixture may slightly darken (yellow/orange) as the phenoxide forms. Cool the reactor jacket to bring the internal temperature to 0 °C.
Step 3: Electrophile Addition Slowly charge MOM-Cl (0.76 kg, 9.48 mol, 1.5 eq) via a pressure-equalizing addition funnel or dosing pump over 1.5 to 2 hours. Caution: Monitor the internal thermocouple closely. Maintain the internal temperature strictly < 5 °C to prevent reagent vaporization and control the exotherm.
Step 4: Maturation Once the addition is complete, adjust the jacket temperature to warm the reactor to 25 °C. Stir for 4–6 hours. Monitor the reaction progress by TLC (Hexanes/EtOAc 3:1, UV visualization) or HPLC until the starting material is completely consumed.
Step 5: Quench & Hazard Neutralization Cool the reactor back to 10 °C. Slowly add saturated aqueous NH4Cl (5.0 L) over 30 minutes. Stir vigorously for an additional 30 minutes. Causality: This step safely hydrolyzes any unreacted MOM-Cl, eliminating toxicity risks during the subsequent phase separation.
Step 6: Phase Separation & Washing Stop stirring and allow the phases to separate. Drain the lower organic (DCM) layer. Wash the organic layer sequentially with 1M aqueous NaOH (3.0 L) to remove any trace unreacted phenol, followed by saturated aqueous NaCl (brine, 5.0 L) to remove residual water and salts.
Step 7: Isolation Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (30 °C, 250 mbar down to 50 mbar). The resulting crude product can be used directly in subsequent steps or purified via short-path vacuum distillation to yield the pure 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde as a pale oil/low-melting solid.
Figure 2: Step-by-step process engineering workflow for the large-scale MOM protection.
Analytical Validation & Quality Control
To ensure the trustworthiness of the isolated material, the following analytical parameters should be verified:
-
1H NMR (400 MHz, CDCl3):
- ~10.2 ppm (s, 1H, CHO)
- ~7.6 ppm (m, 1H, Ar-H, ortho to aldehyde)
- ~7.1 ppm (m, 1H, Ar-H, ortho to MOM ether)
- 5.35 ppm (s, 2H, -O-CH2 -O-) — Diagnostic peak for MOM protection
- 3.52 ppm (s, 3H, -O-CH3 ) — Diagnostic peak for MOM protection
-
19F NMR (376 MHz, CDCl3): Two distinct fluorine signals (multiplets/doublets of doublets) corresponding to the ortho and meta fluorine atoms, confirming the integrity of the difluoro-aromatic system.
-
HPLC Purity: > 98% (Area %), monitoring at 254 nm.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde .
Because this molecule features a highly electrophilic aldehyde, two strongly electron-withdrawing fluorine atoms, and an acid-labile methoxymethyl (MOM) ether protecting group, its isolation from reaction mixtures presents unique challenges. This document provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and self-validating purification protocols.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I losing the MOM protecting group during silica gel flash chromatography?
The Causality: The methoxymethyl (MOM) ether is an acetal-like protecting group that is stable to strong bases but highly sensitive to Brønsted and Lewis acids [1]. Standard flash silica gel possesses surface silanol groups (Si–OH) that render it slightly acidic (pH ~4.5–5.5). When your compound passes through the column, the acetal oxygen of the MOM group becomes protonated, leading to the expulsion of methanol and the formation of a highly reactive oxocarbenium ion, which subsequently hydrolyzes back to the free phenol. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel and buffer your mobile phase by adding 0.1% to 1% (v/v) triethylamine (Et₃N) or pyridine. This non-polar amine neutralizes the acidic silanol sites, ensuring the MOM ether remains intact during elution [1].
Q2: How can I remove unreacted 2,3-difluoro-4-hydroxybenzaldehyde without running a column?
The Causality: The starting material, 2,3-difluoro-4-hydroxybenzaldehyde, is significantly more acidic than a standard phenol. The strong electron-withdrawing inductive effects of the two fluorine atoms, combined with the resonance stabilization provided by the para-aldehyde group, drastically lower the pKₐ of the phenolic hydroxyl group. The Solution: You can achieve a near-perfect separation via a simple liquid-liquid extraction. Washing the crude organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) , will quantitatively deprotonate the unreacted starting material, driving it into the aqueous layer as a water-soluble phenoxide salt. The MOM-protected product, lacking an acidic proton, remains in the organic layer.
Q3: My isolated product contains carboxylic acid impurities. How do I prevent this?
The Causality: Benzaldehydes are notorious for undergoing radical-mediated autoxidation to their corresponding benzoic acids when exposed to atmospheric oxygen. The electron-deficient nature of the 2,3-difluoro aromatic ring makes this specific aldehyde even more susceptible to hydration and subsequent oxidation. The Solution: To salvage the aldehyde and remove the acid impurity, utilize a Sodium Bisulfite (NaHSO₃) Addition Protocol [2]. The highly electrophilic aldehyde carbon reacts reversibly with the bisulfite nucleophile to form a water-soluble α-hydroxy sulfonate salt (bisulfite adduct). The carboxylic acid and other non-aldehyde organic impurities will remain in the organic phase. The pure aldehyde is then regenerated by treating the aqueous layer with a mild base or acid [2].
Part 2: Quantitative Method Comparison
When selecting a purification strategy for 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde, consider the scale and purity requirements of your downstream applications.
| Purification Method | Expected Yield | Purity | Scalability | Time Required | Best Used For |
| Buffered Silica Gel Chromatography | 75% – 85% | >95% | Low to Medium (<10 g) | 2 – 4 hours | Complex mixtures with multiple non-polar byproducts. |
| Bisulfite Adduct Extraction | 80% – 90% | >98% | High (>10 g to kg) | 1 – 2 hours | Removing autoxidation products; large-scale bulk purification. |
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Buffered Silica Gel Chromatography
This method is a self-validating system: if the MOM group is cleaving, the TLC of the fractions will show a highly polar, UV-active spot (the free phenol) tailing on the plate.
-
Solvent Preparation: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate 4:1). Add exactly 1% (v/v) Triethylamine (Et₃N) to the mixture and stir well.
-
Column Packing: Slurry-pack the silica gel using the Et₃N-buffered solvent. Flush the column with at least two column volumes (CV) of the buffered solvent to ensure complete neutralization of the silica surface.
-
Sample Loading: Dissolve the crude 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde in a minimum volume of the buffered eluent (or pure dichloromethane if solubility is an issue) and load it onto the column.
-
Elution: Elute the column using the buffered solvent. Monitor fractions via TLC (UV 254 nm).
-
Concentration: Pool the product-containing fractions. Concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent volatilization of the fluorinated benzaldehyde.
Protocol B: Bisulfite Adduct Purification (Extraction)
This protocol exploits the reversible covalent reactivity of the aldehyde, providing an orthogonal purification method to standard chromatography [2].
-
Adduct Formation: Dissolve the crude mixture in a water-immiscible solvent (e.g., diethyl ether or ethyl acetate). Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Agitation: Stir the biphasic mixture vigorously at room temperature for 1–2 hours. The aldehyde will convert into a water-soluble bisulfite adduct. (Note: A white precipitate may form if the adduct concentration exceeds its aqueous solubility; add a small amount of water to dissolve it).
-
Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (containing your product) into a clean flask. Discard the organic layer (which contains unreacted MOM-Cl, oxidized carboxylic acids, and non-polar impurities).
-
Washing: Wash the aqueous layer once with fresh diethyl ether to remove trace organic impurities.
-
Regeneration: Cool the aqueous layer in an ice bath. Slowly add 10% aqueous Sodium Carbonate (Na₂CO₃) or 1M HCl until the pH is slightly basic or acidic, respectively, to break the adduct and regenerate the free aldehyde [2].
-
Final Extraction: Extract the regenerated aldehyde with fresh diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Part 4: Purification Workflow Visualization
The following diagram illustrates the logical decision-making process for isolating the target molecule.
Caption: Workflow for the isolation and purification of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde.
References
-
Sciencemadness Discussion Board. "Purification of benzaldehyde?" Sciencemadness, May 2015. Available at:[Link]
byproduct formation in the synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
Technical Support Center: Synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
Welcome to the technical support guide for the synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We provide in-depth, field-proven insights into common issues, with a focus on byproduct formation, reaction optimization, and purification strategies. The guidance is presented in a practical question-and-answer format to directly address potential experimental hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable protocols for resolution.
Question 1: My final product is contaminated with a significant amount of 2,3-difluoro-4-hydroxybenzaldehyde. What is causing the deprotection of the MOM group?
Answer: The presence of 2,3-difluoro-4-hydroxybenzaldehyde is the most common issue in this synthesis and indicates the cleavage of the methoxymethyl (MOM) ether. The MOM group, while robust in many conditions, is fundamentally an acetal and is highly susceptible to cleavage under acidic conditions.[1][2][3] Deprotection can occur at two key stages:
-
During Formylation (If Using Lewis Acids): If you are employing a Rieche or related Friedel-Crafts formylation, the Lewis acid catalyst (e.g., TiCl₄, SnCl₄, AlCl₃) is a primary culprit. These acids can coordinate to the ether oxygens of the MOM group, activating it for cleavage.[4]
-
During Aqueous Workup: The most frequent cause is an overly acidic aqueous workup. Even mild acidic conditions (pH < 5) can rapidly hydrolyze the MOM ether to liberate the free phenol.[3][5] This can happen if you quench the reaction with an acid solution (e.g., HCl, NH₄Cl) that is too concentrated or if the pH is not carefully controlled.
Troubleshooting Protocol: Minimizing MOM Group Cleavage
-
Optimize the Workup Procedure:
-
Quench Carefully: Quench organometallic reactions (like ortho-lithiation) at low temperatures (-78 °C) with a saturated, neutral, or slightly basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7.5).
-
Monitor pH: During extraction, keep the aqueous phase pH between 7 and 8. Use dilute basic solutions (e.g., 1% NaOH or NaHCO₃) to wash the organic layer, which will also help remove any unreacted phenolic starting material.
-
Avoid Strong Acids: Do not use strong acids like HCl for the workup unless subsequent deprotection is intended.
-
-
Modify the Formylation Reaction (If Applicable):
-
Use Milder Lewis Acids: If using a Lewis acid-catalyzed formylation, consider switching from strong acids like TiCl₄ to milder alternatives such as ZnCl₂ or BF₃·OEt₂.[4]
-
Lower the Temperature: Perform the reaction at the lowest effective temperature (e.g., -78 °C to 0 °C) to disfavor the deprotection pathway.[4] A recently developed method using dichloromethyl methyl ether with silver trifluoromethanesulfonate (AgOTf) allows formylation at temperatures as low as -78 °C, preserving acid-sensitive protecting groups.[6][7]
-
Question 2: My yield is low, and the crude ¹H NMR shows multiple unidentifiable aromatic signals and no clear product formation. What are the likely causes?
Answer: Low yield with a complex crude mixture often points to issues in the critical C-C bond-forming step, typically a directed ortho-lithiation followed by formylation.
-
Inefficient Lithiation: The most probable cause is incomplete deprotonation of the aromatic ring. This can be due to:
-
Inactive Alkyllithium Reagent: n-Butyllithium (n-BuLi) and other organolithiums degrade upon exposure to moisture and air. Using a poorly titrated or old bottle of reagent will result in incomplete reaction.
-
Insufficient Reagent: An inadequate molar equivalent of the lithiating agent will leave starting material unreacted.
-
Sub-optimal Temperature: While lithiation is typically run at low temperatures (-78 °C), sometimes a slightly higher temperature (e.g., -40 °C or 0 °C) for a short period can be necessary to initiate the reaction, depending on the substrate.[8]
-
-
Poor Electrophile Quench:
-
Inactive Formylating Agent: Anhydrous N,N-Dimethylformamide (DMF) is a common and effective formylating agent. However, if it contains water, the aryllithium intermediate will be quenched as a proton source, reverting to the starting material, 1,2-difluoro-3-(methoxymethoxy)benzene.
-
Temperature Control: Adding the electrophile at too high a temperature can lead to side reactions between the highly reactive aryllithium and the electrophile or solvent.
-
Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
This section covers broader topics and provides best-practice recommendations for the synthesis.
Question 3: What is the recommended synthetic route, and what are the critical parameters to control?
Answer: The most reliable and regioselective route is typically a directed ortho-metalation (DoM) of 1,2-difluoro-3-(methoxymethoxy)benzene, followed by quenching with an electrophilic formylating agent like DMF.[8][9] The methoxy group of the MOM ether acts as a powerful directing metalating group (DMG), guiding the lithiation to the adjacent C4 position.[8][10]
Synthesis Pathway and Byproduct Formation dot digraph "Synthesis_and_Byproduct_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Sources
- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Yield and Purity of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with this important synthetic intermediate. Our goal is to empower you with the knowledge to optimize your experimental outcomes, ensuring high yield and purity.
Section 1: Synthesis and Mechanism
The synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is typically achieved in a two-step process from the commercially available 2,3-difluoro-4-hydroxybenzaldehyde. The first step involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether, followed by a directed ortho-lithiation and formylation to introduce the aldehyde functionality.
Step 1: Protection of 2,3-difluoro-4-hydroxybenzaldehyde
The hydroxyl group of 2,3-difluoro-4-hydroxybenzaldehyde is protected using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
Experimental Protocol: MOM Protection
-
Reaction Setup: To a solution of 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) to the reaction mixture. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1,2-difluoro-3-(methoxymethoxy)benzene, can be purified by flash column chromatography on silica gel.
Step 2: Directed ortho-Lithiation and Formylation
The fluorine and methoxymethoxy groups direct the lithiation to the ortho position. The resulting aryllithium species is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.
Experimental Protocol: ortho-Lithiation and Formylation
-
Reaction Setup: To a solution of 1,2-difluoro-3-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture and continue stirring at -78 °C for 1 hour.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde can be purified by flash column chromatography or recrystallization.
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and purification of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is the MOM protecting group used for the hydroxyl functionality?
A1: The methoxymethyl (MOM) group is an ideal choice for protecting the phenolic hydroxyl group in this synthesis for several reasons. It is stable to the strongly basic conditions of the ortho-lithiation step using n-butyllithium.[1] Furthermore, it can be readily removed under acidic conditions to yield the free phenol if required for subsequent synthetic steps.[2]
Q2: What are the key parameters to control during the ortho-lithiation step?
A2: The success of the directed ortho-lithiation is highly dependent on several factors:
-
Temperature: The reaction must be maintained at a low temperature, typically -78 °C, to prevent side reactions and decomposition of the aryllithium intermediate.[3]
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Any moisture will quench the n-butyllithium and the aryllithium species, leading to low or no yield.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the organolithium compounds.
Q3: My final product appears to be contaminated with the deprotected starting material, 2,3-difluoro-4-hydroxybenzaldehyde. What could be the cause?
A3: The MOM group is sensitive to acidic conditions.[1] If you are using silica gel for column chromatography, its inherent acidity can cleave the MOM group.[4] To mitigate this, you can either use a different purification method like recrystallization or neutralize the silica gel by preparing a slurry with a small amount of triethylamine (0.1-1% v/v) in the eluent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in MOM protection step | Incomplete reaction | Increase reaction time or slightly warm the reaction mixture. |
| Ineffective base | Ensure DIPEA is fresh and anhydrous. | |
| Hydrolysis of MOM-Cl | Add MOM-Cl slowly at 0 °C to minimize decomposition. | |
| Low yield in formylation step | Incomplete lithiation | Ensure accurate titration of n-BuLi. Increase lithiation time. |
| Quenching of organolithium species | Use anhydrous solvents and reagents. Maintain a strict inert atmosphere. | |
| Inactive DMF | Use freshly distilled or anhydrous DMF. | |
| Formation of multiple byproducts | Temperature fluctuations during lithiation | Maintain a constant low temperature (-78 °C) throughout the addition and stirring. |
| Reaction with atmospheric CO2 | Purge the reaction vessel thoroughly with an inert gas before adding reagents. | |
| Difficulty in purification | Co-elution of impurities during column chromatography | Optimize the eluent system using TLC. A gradient elution may be necessary. |
| Oiling out during recrystallization | Ensure the correct solvent system is used. Try a slower cooling rate or add a seed crystal. | |
| Product decomposition on silica gel | Acidity of silica gel cleaving the MOM group | Neutralize the silica gel with triethylamine or use an alternative stationary phase like neutral alumina.[4] |
Section 3: Purification Strategies
The final purity of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is critical for its use in subsequent applications. The two primary methods for purification are column chromatography and recrystallization.
Column Chromatography
Flash column chromatography using silica gel is a common method for purifying the crude product.
-
Stationary Phase: Silica gel (230-400 mesh). To prevent deprotection of the MOM group, the silica gel can be pre-treated with a 1% solution of triethylamine in the eluent.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically used. The optimal ratio should be determined by TLC analysis. A starting point could be a 9:1 to 4:1 mixture of hexanes:ethyl acetate.
Recrystallization
Recrystallization is an effective method for purifying larger quantities of the product.
-
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at room temperature. A mixture of a non-polar solvent (e.g., heptane or hexanes) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) often works well.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Section 4: Visualizations and Data
Synthetic Workflow
Caption: Overall synthetic scheme for 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Physicochemical Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key NMR Signals (¹H, CDCl₃) |
| 2,3-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 g/mol | δ 9.8 (s, 1H, CHO), 7.4-7.0 (m, 2H, Ar-H), 5.5-6.0 (br s, 1H, OH) |
| 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde | C₉H₈F₂O₃ | 202.15 g/mol | δ 10.2 (s, 1H, CHO), 7.6-7.2 (m, 2H, Ar-H), 5.3 (s, 2H, OCH₂O), 3.5 (s, 3H, OCH₃) |
References
-
Beilstein Journals. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Available from: [Link]
-
UNED. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Available from: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]
-
PubChem. 2,3-difluoro-4-hydroxybenzaldehyde. Available from: [Link]
-
NIH. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available from: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available from: [Link]
Sources
Technical Support Center: Deprotection of MOM Ether in 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
Welcome to the technical support center for the deprotection of the methoxymethyl (MOM) ether in 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
The deprotection of a MOM ether on an electron-deficient aromatic ring, such as the one in your substrate, presents a unique set of challenges. The electron-withdrawing nature of the two fluorine atoms and the benzaldehyde group deactivates the ring, making the ether oxygen less basic and thus more resistant to cleavage under standard acidic conditions.[1] This guide will help you navigate these challenges to achieve a high yield of the desired product, 2,3-Difluoro-4-hydroxybenzaldehyde.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the deprotection reaction in a question-and-answer format.
Question 1: My reaction is very slow or has stalled. Why is there incomplete conversion even after an extended reaction time with standard HCl/MeOH?
What is happening? You are likely observing low reactivity due to the electronic properties of your substrate. The MOM ether is an acetal, and its cleavage is initiated by protonation of one of its oxygen atoms.[2][3]
Why is it happening? The 2,3-difluoro and 4-formyl substituents are strongly electron-withdrawing. This reduces the electron density on the phenolic oxygen, making both oxygen atoms of the MOM ether less Lewis basic. Consequently, protonation by a Brønsted acid is less favorable, requiring more forcing conditions (higher temperature or stronger acid) to proceed at a reasonable rate. However, harsh conditions can lead to degradation of the aldehyde.
How do I fix it?
-
Option 1: Increase Acidity Carefully. You can switch from HCl in methanol to a stronger acid system like trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] Start with a lower temperature (0 °C) and slowly warm to room temperature, monitoring by TLC to minimize side product formation.
-
Option 2: Switch to a Lewis Acid. Lewis acids are often more effective for cleaving MOM ethers on electron-deficient systems. They function by coordinating to the ether oxygen, which activates the group for cleavage without requiring extremely low pH.[4][5] See the protocols below for specific examples.
Question 2: I'm getting a good conversion, but my yield of 2,3-Difluoro-4-hydroxybenzaldehyde is low, and I see multiple spots on my TLC plate. What are these side products?
What is happening? The reaction conditions, while strong enough to cleave the MOM ether, are likely causing degradation of your starting material or product. The aldehyde functional group is particularly sensitive.
Why is it happening? Under strongly acidic conditions, aldehydes can undergo side reactions such as acetal formation with the alcohol solvent (e.g., methanol) or polymerization. Certain Lewis acids can also coordinate to the aldehyde's carbonyl oxygen, potentially promoting unwanted reactions.[4]
How do I fix it?
-
Use Milder, Targeted Reagents. Instead of strong Brønsted acids, consider Lewis acids that are known for their mildness or specific affinity for acetals. A combination of ZnBr₂ and a soft nucleophile like n-propanethiol (n-PrSH) can be highly effective and rapid, often working at room temperature in minutes.[6][7][8]
-
Employ Silyl-Based Reagents. Reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl triflate (TMSOTf) with 2,2'-bipyridyl are excellent for mild MOM deprotection.[4][9] These conditions are often non-acidic and can preserve sensitive functional groups.[9]
-
Lower the Reaction Temperature. If you must use a strong Lewis acid like TiCl₄, performing the reaction at very low temperatures (e.g., -78 °C) can disfavor the degradation pathways.[4]
Question 3: The reaction seems to work, but I am losing my product during silica gel chromatography. Why?
What is happening? The desired product, 2,3-Difluoro-4-hydroxybenzaldehyde, is a phenol and can be sensitive. Standard silica gel is slightly acidic and can cause streaking or even degradation of phenolic compounds, especially those activated by an aldehyde group.
Why is it happening? The acidic surface of the silica gel can interact with your product, leading to poor chromatographic performance and potential decomposition.[4]
How do I fix it?
-
Neutralize the Silica Gel. Prepare a slurry of your silica gel in the desired eluent and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites. Pack the column with this slurry.
-
Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized (reversed-phase) silica gel.
-
Optimize Your Workup. Ensure your aqueous workup effectively removes all acidic or Lewis acidic reagents before concentrating the crude product. A wash with a mild base like saturated sodium bicarbonate solution is often recommended.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for deprotecting this specific molecule? A1: Given the electron-deficient and aldehyde-containing nature of the substrate, we recommend starting with milder Lewis acidic conditions over strong Brønsted acids. A system like Zinc Bromide (ZnBr₂) with n-propanethiol (n-PrSH) in DCM is an excellent choice due to its high selectivity and rapid reaction times, often under 10 minutes at room temperature.[6][7]
Q2: How does the mechanism of Lewis acid-catalyzed deprotection differ from Brønsted acid catalysis? A2: In Brønsted acid catalysis, a proton (H⁺) attacks one of the ether oxygens.[3] In Lewis acid (e.g., Zn²⁺) catalysis, the metal center coordinates to the oxygen, making it a better leaving group. This coordination polarizes the C-O bond and facilitates its cleavage, often more efficiently for substrates where protonation is difficult.[5][10]
Q3: Can I use other common protecting groups that might be easier to remove for this substrate? A3: While MOM is robust, its removal from this substrate can be challenging. For future syntheses, you might consider a silyl ether like TBDMS (tert-butyldimethylsilyl), which is typically removed under non-acidic conditions with fluoride sources (e.g., TBAF), avoiding complications with the aldehyde. However, MOM ethers are stable in many conditions where silyl ethers are not.[4]
Q4: How can I effectively monitor the reaction progress by TLC? A4: The starting material, 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde, is significantly less polar than the product, 2,3-Difluoro-4-hydroxybenzaldehyde. Use a moderately polar eluent system like 20-30% ethyl acetate in hexanes. The product should have a much lower Rf value and will often appear as a bright spot under UV light. Staining with potassium permanganate can also help visualize both spots.
Recommended Experimental Protocols
Protocol 1: Mild Deprotection using ZnBr₂ and n-PrSH
This method is highly recommended as a starting point due to its speed and selectivity.[6][7]
-
Preparation: To a solution of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M), add n-propanethiol (2.0 equiv).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add zinc bromide (ZnBr₂, 1.0 equiv) portion-wise over 2 minutes.
-
Reaction: Stir the reaction at 0 °C and monitor closely by TLC. The reaction is often complete within 5-15 minutes.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 10 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (if necessary, on neutralized silica gel) to yield 2,3-Difluoro-4-hydroxybenzaldehyde.
Protocol 2: Deprotection using TMSOTf and 2,2'-Bipyridyl
This is an exceptionally mild method, suitable for substrates with multiple acid-sensitive functional groups.[9]
-
Preparation: In a nitrogen-flushed flask, dissolve 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (1.0 equiv) and 2,2'-bipyridyl (1.5 equiv) in anhydrous acetonitrile (CH₃CN, approx. 0.1 M).
-
Initiation: Cool the solution to 0 °C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours). The intermediate will be the TMS-protected phenol.
-
Hydrolysis: Add water to the reaction mixture and stir for an additional 30-60 minutes at room temperature to hydrolyze the TMS ether.
-
Workup & Extraction: Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Summary of Deprotection Conditions
| Reagent System | Solvent | Temperature | Typical Time | Key Advantages & Considerations |
| HCl (conc.) | Methanol | RT to 50 °C | 2-24 h | Standard method, but may be slow and cause aldehyde degradation.[2][4] |
| TFA / DCM | DCM | 0 °C to RT | 1-12 h | Stronger acid system; better for deactivated substrates but higher risk of side reactions.[2] |
| ZnBr₂ / n-PrSH | DCM | 0 °C to RT | 5-15 min | Highly recommended. Fast, selective, and high-yielding.[6][7] |
| TMSOTf / 2,2'-Bipyridyl | CH₃CN | 0 °C to RT | 1-4 h | Very mild, non-acidic conditions; excellent for sensitive substrates.[9] |
| Bi(OTf)₃ | THF / H₂O | RT | 30-60 min | Environmentally friendly Lewis acid, works well in aqueous media.[11] |
Troubleshooting Workflow
Sources
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Failed Wittig Reactions with Electron-Deficient Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Wittig reactions, specifically when using electron-deficient benzaldehydes. Here, we will dissect common experimental failures, explore the underlying chemical principles, and provide robust, field-proven solutions to get your synthesis back on track.
Introduction: The Challenge of Electron-Deficient Benzaldehydes in the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyls and phosphonium ylides.[1][2][3] However, when the aldehyde substrate is electron-deficient (e.g., substituted with nitro, cyano, or halo groups), the electronic landscape of the reaction changes, often leading to unexpected and frustrating results. These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can paradoxically lead to lower yields and side reactions if not properly managed.[4] This guide provides a structured approach to troubleshooting these specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Wittig reaction with 4-nitrobenzaldehyde is giving a very low yield, or no product at all. What's the likely cause?
Answer:
This is a classic issue. While electron-deficient aldehydes are more reactive, several factors can lead to reaction failure.
-
Ylide Instability/Decomposition: If you are using a non-stabilized or semi-stabilized ylide, it might be decomposing before it can react with the aldehyde. These ylides are highly reactive and can be sensitive to moisture or air.[5]
-
Incorrect Base Selection: The choice of base is critical for efficient ylide generation.[5] A base that is too weak will not deprotonate the phosphonium salt effectively, leading to low ylide concentration. Conversely, some strong bases can react with the electron-deficient aldehyde.
-
Side Reactions: The highly electrophilic nature of the carbonyl in electron-deficient benzaldehydes can promote side reactions, such as Cannizzaro-type reactions or additions of other nucleophiles present in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Q2: I'm using a stabilized ylide (e.g., a phosphorane with an adjacent ester or ketone), and the reaction with 2-cyanobenzaldehyde is extremely slow or stalls completely. Why is this happening?
Answer:
This is a common scenario stemming from a mismatch in reactant reactivity.
-
Reduced Ylide Nucleophilicity: Stabilized ylides are less reactive because the negative charge on the carbanion is delocalized through resonance.[6][7] While this makes them more stable and easier to handle, their reduced nucleophilicity can make them too "sluggish" to react efficiently with some carbonyls.[1][5]
-
Reversibility of Initial Addition: The initial nucleophilic attack of the ylide on the aldehyde can be reversible. For a stabilized ylide, the reverse reaction might be significant, leading to a low concentration of the key oxaphosphetane intermediate and thus a slow overall reaction rate.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction can often provide the necessary activation energy to drive the reaction forward.
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution. The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than a stabilized phosphonium ylide and generally provides excellent yields with electron-deficient aldehydes.[5][8][9] It also typically favors the formation of the (E)-alkene.[8][10]
Q3: My main problem is the difficult removal of the triphenylphosphine oxide byproduct. How can I simplify purification?
Answer:
The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions due to its often-similar polarity to the desired product.
-
The Horner-Wadsworth-Emmons (HWE) Advantage: As mentioned previously, the HWE reaction is a highly recommended alternative.[5][11] The phosphate byproduct generated in the HWE reaction is water-soluble, allowing for a much simpler aqueous extraction for its removal.[10][11]
-
Purification Strategies for TPPO:
-
Crystallization: If your product is a solid, recrystallization can sometimes leave the TPPO in the mother liquor.
-
Column Chromatography: This is the most common method, but can be tedious. Optimizing the solvent system is key. A gradient elution from a non-polar to a more polar solvent system can be effective.
-
Precipitation of TPPO: In some cases, adding a non-polar solvent like hexane or pentane can cause the TPPO to precipitate, after which it can be filtered off.
-
Comparative Overview: Wittig vs. HWE
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Water-soluble Phosphate Ester (easy to remove)[10] |
| Reactivity | Stabilized ylides can be unreactive[5] | Generally more reactive with hindered/electron-deficient carbonyls[5][8] |
| Stereoselectivity | Stabilized ylides favor (E)-alkenes; non-stabilized favor (Z)-alkenes[6] | Strongly favors the more stable (E)-alkene[8][9] |
Detailed Experimental Protocols
Protocol 1: Standard Wittig Reaction with an Electron-Deficient Benzaldehyde (e.g., 4-Nitrobenzaldehyde)
This protocol is for a non-stabilized ylide.
1. Ylide Generation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF). c. Cool the suspension to 0 °C in an ice bath. d. Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) or potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents). e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).[5][12]
2. Reaction with Aldehyde: a. In a separate flask, dissolve the electron-deficient benzaldehyde (1.0 equivalent) in anhydrous THF. b. Cool the ylide solution back down to 0 °C. c. Slowly add the aldehyde solution to the ylide solution via a dropping funnel or syringe. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
3. Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] b. Extract the aqueous layer with an organic solvent such as ethyl acetate. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[12] d. Concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide.[12]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This is a superior alternative for many failed Wittig reactions with electron-deficient aldehydes.
1. Carbanion Generation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF. b. Add the phosphonate ester (1.1 equivalents). c. Cool the solution to 0 °C. d. Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
2. Reaction with Aldehyde: a. Dissolve the electron-deficient benzaldehyde (1.0 equivalent) in anhydrous THF. b. Cool the phosphonate carbanion solution to 0 °C. c. Slowly add the aldehyde solution to the carbanion solution. d. Allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates completion.
3. Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl. b. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The phosphate byproduct will remain in the aqueous layer. c. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. d. Concentrate the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
HWE Reaction Mechanism:
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Final Recommendations
When faced with a failed Wittig reaction involving an electron-deficient benzaldehyde, a systematic approach is key. First, ensure your reaction conditions are strictly anhydrous and your reagents are pure. If using a stabilized ylide, consider that it may not be reactive enough. For persistent issues, the Horner-Wadsworth-Emmons reaction should be your primary alternative. Its operational simplicity, ease of purification, and high efficiency with electron-deficient substrates make it a powerful tool in the synthetic chemist's arsenal.
References
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. Retrieved from [Link]
-
Wittig Reaction - Dalal Institute. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Retrieved from [Link]
-
Wittig Reaction Mechanism and Applications - Chemistry Notes. (2022, January 30). Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - YouTube. (2021, February 13). Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. Retrieved from [Link]
-
Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC. (2012, July 25). Retrieved from [Link]
-
Problems with wittig reaction : r/Chempros - Reddit. (2022, December 16). Retrieved from [Link]
-
Johnson–Corey–Chaykovsky reaction - Wikipedia. Retrieved from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. (2021, December 18). Retrieved from [Link]
-
Wittig Reaction | Chem-Station Int. Ed. (2024, April 6). Retrieved from [Link]
-
-
A Solvent Free Wittig Reaction. Retrieved from [Link]
-
-
The Wittig Reaction. (2014, March 13). Retrieved from [Link]
-
20.4: The Wittig reaction - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]
-
The Wittig Reaction Mechanism Made Easy! (Funky Box) - Organic Chemistry - YouTube. (2014, March 18). Retrieved from [Link]
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Benzaldehydes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter stalled reactions or degraded starting materials when attempting Suzuki-Miyaura cross-couplings with sterically hindered benzaldehydes.
Whether your formyl group is located on the aryl halide or the boronic acid, the combination of steric bulk (e.g., ortho-substitution) and the reactive, electron-withdrawing nature of the aldehyde moiety creates a "perfect storm" for catalytic failure. This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven protocols to overcome them.
Mechanistic Overview: The Causality of Failure
To troubleshoot effectively, we must first understand why the reaction fails at a molecular level. The challenges generally isolate to three specific points in the catalytic cycle:
-
Slow Oxidative Addition: Ortho-substituted halobenzaldehydes present a massive steric barrier to the incoming Pd(0) species. If the phosphine ligand is not sufficiently bulky and electron-rich, the formation of the critical monoligated Pd(0)L complex is inefficient, leaving the catalyst resting in an inactive state 1.
-
Stalled Transmetalation & Protodeboronation: When using 2-formylphenylboronic acids, the electron-withdrawing formyl group destabilizes the C–B bond. Coupled with the steric hindrance that slows down transmetalation, the boronic acid is left vulnerable in the basic reaction medium, leading to rapid hydrolytic cleavage (protodeboronation) that yields unwanted benzaldehyde 2.
-
Aldehyde Degradation: Strong aqueous bases can trigger Cannizzaro-type disproportionation or aldol condensations, destroying the benzaldehyde functional group before coupling can occur.
Fig 1. Suzuki catalytic cycle highlighting failure points for hindered benzaldehydes.
Troubleshooting Guide & FAQs
Q1: My coupling with 2-formylphenylboronic acid yields mostly benzaldehyde (protodeboronation) instead of the biaryl product. How do I fix this? A1: This is a classic issue documented extensively in the literature. The ortho-formyl group withdraws electron density, making the boronic acid highly susceptible to hydrolytic cleavage, especially in the presence of aqueous bases 2. Solution: Switch to strictly aprotic conditions and use a boronic ester. Converting the boronic acid to a trimethylene glycol ester or pinacol ester, and running the reaction in anhydrous DMF with a suspended solid base (like Cs₂CO₃), completely suppresses the hydrolysis pathway.
Q2: I am using an ortho-substituted halobenzaldehyde, and the reaction stalls at 10% conversion. What ligand should I use? A2: The stall is caused by inefficient oxidative addition and subsequent catalyst aggregation. Standard ligands like PPh₃ or dppf cannot overcome the steric bulk of the ortho-substituents 1. Solution: Employ bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos 3. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that easily inserts into sterically hindered C–X bonds.
Q3: Are there specific base/solvent combinations that protect the aldehyde group from side reactions? A3: Yes. Strong aqueous bases (like NaOH or KOH) induce Cannizzaro reactions. Solution: Use mild, non-nucleophilic bases. Anhydrous K₃PO₄ in Toluene or Dioxane is excellent. If water is necessary to dissolve the base, use a biphasic system (e.g., Toluene/H₂O 10:1) with K₂CO₃, which provides a buffered, mild basicity that tolerates aldehydes 4.
Data Presentation: Optimization Summaries
The following tables summarize quantitative data demonstrating the impact of ligand, base, and solvent selection on sterically hindered benzaldehyde substrates.
Table 1: Ligand Effect on Suzuki Coupling of Sterically Hindered Aryl Halides 1, 3
| Ligand | Catalyst Loading | Steric Tolerance | Relative Conversion (%) |
| PPh₃ | 5.0 mol% | Low | < 15% |
| dppf | 2.0 mol% | Moderate | 35% |
| SPhos | 1.0 mol% | High (Di-ortho) | > 95% |
| XPhos | 0.5 mol% | Very High (Tri-ortho) | > 98% |
Table 2: Boronic Acid Derivative & Condition Optimization for 2-Formylphenylboronic Acid 2
| Boron Species | Base / Solvent | Temp | Yield | Major Byproduct |
| 2-Formylphenylboronic acid | Na₂CO₃ (aq) / DME | 80 °C | 54% | Benzaldehyde (39%) |
| 2-Formylphenylboronic acid | K₃PO₄ / Toluene | 90 °C | 68% | Benzaldehyde (20%) |
| Trimethylene glycol ester | Cs₂CO₃ / DMF (Anhydrous) | 100 °C | 89% | Benzaldehyde (<10%) |
Validated Experimental Protocols
Protocol A: Coupling of Sterically Hindered Halobenzaldehydes using SPhos
This self-validating protocol utilizes SPhos to ensure complete oxidative addition while protecting the sensitive aldehyde group in a mildly basic, biphasic medium.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-substituted halobenzaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.5 mol%, 0.005 mmol), SPhos (1.2 mol%, 0.012 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent oxidative catalyst deactivation.
-
Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized Water (0.4 mL) via syringe. Causality Note: The minimal amount of water solubilizes the phosphate base to facilitate transmetalation without creating a highly aqueous environment that promotes Cannizzaro reactions.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 12 hours. Self-Validation Check: The reaction mixture should transition from a dark red/brown (initial Pd(0) formation) to a pale yellow/orange suspension. If the solution turns jet black and precipitates Pd black, the inert atmosphere was compromised.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.
Protocol B: Anhydrous Coupling of 2-Formylphenylboronic Acid Esters
This protocol prevents the rapid protodeboronation of highly sensitive ortho-formyl boron species.
-
Esterification (Pre-step): Convert 2-formylphenylboronic acid to its trimethylene glycol or pinacol ester prior to the reaction to stabilize the C–B bond.
-
Preparation: In a glovebox or under strict Argon, charge a vial with the aryl halide (1.0 mmol), 2-formylphenylboronate ester (1.1 mmol), Pd(OAc)₂ (2.0 mol%), XPhos (4.0 mol%), and finely milled, anhydrous Cs₂CO₃ (1.5 mmol).
-
Solvent: Add anhydrous, degassed DMF (5.0 mL).
-
Reaction: Seal the vial and heat to 100 °C for 18 hours. Causality Note: The strictly anhydrous conditions completely shut down the hydrolytic protodeboronation pathway, forcing the slower, sterically hindered transmetalation to proceed.
-
Workup & Validation: Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the esterified boronic acid without the appearance of the deborylated benzaldehyde byproduct confirms the anhydrous environment successfully suppressed protodeboronation. Quench with saturated aqueous NH₄Cl, extract with Diethyl Ether (3 x 10 mL), wash with LiCl solution (5%) to remove DMF, dry, and purify.
References
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: Organic Letters, ACS Publications URL:[Link]
-
Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF Source: RECERCAT URL:[Link]
-
Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C–C Bonds (Nobel Lecture) Source: Angewandte Chemie International Edition / USPTO URL:[Link]
Sources
Technical Support Center: Stability & Handling of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
This guide is structured as a specialized Technical Support Center resource designed for researchers working with sensitive fluorinated building blocks. It prioritizes mechanistic understanding to enable self-sufficient troubleshooting.
Executive Summary
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is a high-value intermediate often used in the synthesis of fluoroquinolones and other bioactive scaffolds. While the methoxymethyl (MOM) ether is generally considered a robust protecting group, its stability in this specific molecular architecture is compromised by a synergistic degradation loop involving the aldehyde functionality and the electron-deficient fluorinated ring.
The Core Threat: This compound exhibits a latent "Autocatalytic Acid Degradation" pathway. Air oxidation of the aldehyde generates a benzoic acid derivative, which subsequently catalyzes the hydrolysis of the MOM group.
The Degradation Mechanism (The "Why")
To troubleshoot effectively, you must understand the invisible chemistry occurring in the storage vial.
Phase 1: Radical Autoxidation (The Trigger)
Like most benzaldehydes, the aldehyde proton is susceptible to radical abstraction by atmospheric oxygen. The 2,3-difluoro substitution pattern withdraws electron density, making the carbonyl carbon more electrophilic, but the primary degradation driver is the formation of 2,3-difluoro-4-(methoxymethoxy)benzoic acid .
Phase 2: Acid-Catalyzed Hydrolysis (The Cascade)
MOM groups are acetals (
-
The benzoic acid formed in Phase 1 protonates the MOM ether oxygen.
-
The protecting group collapses, releasing Formaldehyde and Methanol .
-
The result is the deprotected phenol: 2,3-difluoro-4-hydroxybenzaldehyde .
Crucial Insight: The fluorine atoms at positions 2 and 3 significantly increase the acidity of the generated benzoic acid (approx. pKa ~2.5–3.0 vs. 4.2 for benzoic acid). This makes the degradation cycle much faster than in non-fluorinated analogs.
Visualizing the Pathway
Figure 1: The autocatalytic degradation loop. Oxidation creates the acid catalyst that destroys the protecting group.
Troubleshooting Guide (FAQ)
Q1: My compound has turned from a white solid to a sticky gum/oil. Is it recoverable?
Diagnosis: This is the classic sign of partial hydrolysis. The "gum" is likely a eutectic mixture of the original aldehyde, the benzoic acid, and the deprotected phenol. Formaldehyde oligomers (paraformaldehyde) may also contribute to the texture.
Action Plan:
-
Check pH: Dissolve a small amount in wet methanol and check with pH paper. If it turns red (pH < 4), significant oxidation has occurred.
-
Recovery:
-
Dissolve the mixture in Ethyl Acetate (EtOAc) .
-
Wash immediately with saturated NaHCO₃ (removes the benzoic acid and neutralizes the solution).
-
Wash with 1M NaOH (CAUTION: This will extract the deprotected phenol).
-
Dry the organic layer (target aldehyde) over MgSO₄ and concentrate.
-
Recrystallize immediately (usually from Hexanes/EtOAc).
-
Q2: I see a new peak in the NMR at ~5.2 ppm and ~3.5 ppm disappears. What is happening?
Diagnosis: You are observing the loss of the MOM group.
-
MOM Signal: Typically a singlet at
5.2–5.3 ppm ( ) and 3.4–3.5 ppm ( ). -
Phenol Signal: Look for a broad singlet exchangeable with
(the phenolic -OH), often shifting significantly depending on concentration. -
Aldehyde Signal: The aldehyde proton (~10.2 ppm) may shift slightly upfield if the phenol is formed due to electron donation from the -OH group.
Q3: Can I store this in solution (e.g., DMSO or CDCl3)?
Strictly NO.
-
CDCl3: Often acidic due to photolytic formation of HCl. This will rapidly deprotect the MOM group. If you must run NMR, filter the CDCl3 through basic alumina first.
-
DMSO: Can act as an oxidant over time.
-
Best Practice: Store only as a dry solid.
Storage & Handling Protocols
To maintain >98% purity, you must break the "Air -> Acid -> Hydrolysis" chain.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering temp by 10°C roughly halves the rate of oxidation and hydrolysis. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass + Teflon Tape | Amber glass blocks UV (which accelerates radical oxidation). Teflon tape ensures a hermetic seal against moisture. |
| Additives | None (usually) | Advanced: If long-term storage is required, adding a small packet of anhydrous K₂CO₃ to the secondary container can act as an acid scavenger. |
Analytical Validation (Self-Check)
Before using this reagent in a critical step, perform this rapid purity check:
The "Dual-Solvent" TLC Test:
-
Run TLC in 10% EtOAc/Hexanes .
-
Target: High Rf (Non-polar).
-
Phenol impurity: Lower Rf (Polar, H-bonding).
-
Acid impurity: Baseline (Very polar).
-
-
Stain with Bromocresol Green:
-
The acid impurity will turn the spot Yellow (indicating pH < 3.8).
-
The phenol and aldehyde will remain blue/green.
-
Result: If you see a yellow baseline spot, repurification is mandatory.
-
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Chapter on Protection for Phenols: Methoxymethyl Ethers).[1]
- Establishes the acid-lability of MOM groups and stability profiles.
-
Ingold, K. U. (1969). "Peroxy radicals". Accounts of Chemical Research, 2(1), 1–9.
- Foundational text on the mechanism of autoxid
-
DiMagno, S. G., et al. (1996). "The effect of fluorine substitution on the acidity of phenols and benzoic acids". Journal of Organic Chemistry.
- Supports the claim that 2,3-difluoro substitution significantly increases the acidity of the degradation product, accelerating the autoc
Sources
Technical Support Center: Managing Side Reactions in Difluoromethoxybenzene Formylation
Executive Summary & Chemical Context
The difluoromethoxy group (
Unlike anisole, which reacts rapidly, difluoromethoxybenzene is deactivated. This often forces researchers to employ harsher conditions (higher temperatures, longer times), which paradoxically increases the risk of thermal runaway , reagent decomposition , and regioselectivity erosion . Conversely, directed ortho-metallation (DoM) offers regio-control but introduces risks of benzyne formation via LiF elimination.
This guide addresses these specific failure modes with mechanistic insights and validated protocols.
Troubleshooting & FAQs: Side Reactions & Optimization
Category A: Vilsmeier-Haack Reaction (Electrophilic Approach)[2][3]
Q1: I am observing low conversion (<30%) even after refluxing. Should I add more POCl
-
Do not simply increase POCl
. This promotes side reactions. -
Switch Solvent: Use 1,2-dichloroethane (DCE) or sulfolane to allow higher reflux temperatures without decomposing the Vilsmeier reagent (which degrades in DMF >60°C).
-
Lewis Acid Additive: Add 1.0 eq. of
to the pre-formed Vilsmeier reagent. This generates a "superelectrophile," enhancing reactivity without requiring dangerous thermal forcing.
Q2: My reaction mixture turned black and exothermed violently. What happened?
Diagnosis: Thermal decomposition of the Vilsmeier reagent (Thermal Runaway).
Mechanism: The Vilsmeier adduct is thermally unstable.[2] Above 60°C, it can decompose autocatalytically, releasing dimethylcarbamoyl chloride and gases (
-
Protocol Change: Never heat the reaction during the addition of the substrate. Form the reagent at 0°C, add the substrate at 0°C, and then slowly ramp to the target temperature (e.g., 5°C/min).
-
Monitoring: Use a thermocouple. If the internal temperature deviates >5°C from the setpoint, quench immediately with ice/water.
Q3: I am seeing a chlorinated byproduct (M+34) instead of the aldehyde.
Diagnosis: Ipso-substitution or nucleophilic aromatic substitution (
-
Reduce Chloride Load: Use oxalyl chloride instead of POCl
to generate the reagent. It produces the same iminium species but with cleaner byproducts (CO/CO ) and often milder conditions. -
Scavenger: Ensure the reaction is strictly anhydrous; moisture generates HCl, increasing
.
Category B: Directed Ortho-Metallation (Nucleophilic Approach)
Q4: I used n-BuLi/THF to target the ortho-position, but I isolated a complex mixture of polymers and no aldehyde.
Diagnosis: Benzyne formation via LiF elimination.
Mechanism: The
-
Temperature Control: You must maintain
. The elimination of LiF is temperature-dependent. -
Base Selection: Switch from n-BuLi to LIDAKOR (n-BuLi + t-BuOK) or LiTMP . These bases are more basic but less nucleophilic, favoring deprotonation over nucleophilic attack on the
group. -
In-Situ Trapping: Do not age the lithiated species. Add the electrophile (DMF or N-formylpiperidine) simultaneously or immediately after base addition if possible (though difficult with n-BuLi).
Q5: The formyl group ended up para to the
-
Vilsmeier (Acidic): Favors Para (sterics + electronic activation at para).
-
Lithiation (Basic): Favors Ortho (coordination to oxygen lone pair). Corrective Action: If you need the ortho isomer, you must use the metallation route. If you need para, use Vilsmeier or Rieche formylation.
Experimental Protocols
Protocol A: Optimized Vilsmeier-Haack (Para-Selective)
Best for: Stable, scalable synthesis of 4-(difluoromethoxy)benzaldehyde.
-
Reagent Formation: In a flame-dried flask under
, charge anhydrous DMF (3.0 eq). Cool to 0°C.[2][3] -
Activation: Add
(1.2 eq) dropwise over 30 min. Maintain internal temp < 10°C. White precipitate (Vilsmeier salt) should form. -
Substrate Addition: Dissolve difluoromethoxybenzene (1.0 eq) in minimal DMF. Add dropwise to the salt slurry at 0°C.
-
Reaction: Warm to 25°C. Stir 1h. If TLC shows no conversion, heat to 60°C (Do NOT exceed 70°C).
-
Workup (Critical): Pour reaction mixture slowly onto crushed ice/NaOAc buffer. The intermediate iminium salt must be hydrolyzed.[4][5][6] Stir vigorously for 1h. Extract with EtOAc.[7]
Protocol B: Cryogenic Ortho-Lithiation (Ortho-Selective)
Best for: 2-(difluoromethoxy)benzaldehyde. Requires strict temperature control.
-
Setup: Flame-dried Schlenk flask, Argon atmosphere.
-
Solvent: Add anhydrous THF (0.5 M concentration relative to substrate). Add TMEDA (1.1 eq) to break up BuLi aggregates.
-
Substrate: Add difluoromethoxybenzene (1.0 eq). Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Keep temp < -70°C.
-
Aging: Stir at -78°C for exactly 30 min. Do not over-age; risk of LiF elimination.
-
Formylation: Add anhydrous DMF (2.0 eq) dropwise.
-
Quench: Allow to warm to 0°C, then quench with sat.
.
Visualizing the Pathways
The following diagram illustrates the divergent pathways and critical failure modes (Red Nodes) based on the chosen method.
Caption: Divergent reaction pathways for difluoromethoxybenzene. Note the critical temperature-dependent failure modes in red.
Data Summary: Method Comparison
| Feature | Vilsmeier-Haack | Ortho-Lithiation | Rieche Formylation |
| Primary Isomer | Para (>90%) | Ortho (>95%) | Para (mostly) |
| Reagent | n-BuLi / DMF | ||
| Key Risk | Thermal Runaway | LiF Elimination (Benzyne) | Lewis Acid Sensitivity |
| Temp Range | 0°C to 60°C | -78°C (Strict) | 0°C to RT |
| Suitability | Large Scale / Robust | Regio-specific needs | Low-reactivity substrates |
References
- Vilsmeier-Haack Reaction Mechanism & Stability
- Difluoromethoxy Group Properties
- Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev. 1990, 90, 879-933.
-
Rieche Formylation (Alternative Method)
-
Garcia, O., et al. "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4." Tetrahedron Letters 44 (2003): 4961–4963. [Link]
-
-
Difluoromethyl Group Stability
-
Zafrani, Y., et al. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." J. Am. Chem. Soc. 2018, 140, 30, 9365–9369. [Link]
-
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Validation & Comparative
High-Resolution NMR Analysis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde: A Comparative Guide to Standard vs. 19F-Decoupled Methodologies
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge of Polyfluorinated Aromatics
In modern medicinal chemistry, fluorinated building blocks like 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2586126-70-5) are critical for synthesizing advanced therapeutics, including Polθ inhibitors and β-lactamase inhibitors [1][2]. The methoxymethyl (MOM) ether serves as a robust protecting group for the highly acidic C4-phenol, ensuring stability during downstream cross-coupling or condensation reactions.
However, the structural elucidation of this molecule presents a significant analytical bottleneck. The adjacent ortho-difluoro motif (C2, C3) generates a highly complex spin-spin coupling network. Both
This guide objectively compares the performance of Standard Low-Field (300 MHz) NMR against Advanced High-Field (600 MHz)
Expertise & Experience: The Causality of Experimental Choices
As an Application Scientist, selecting the right analytical technique is not just about field strength; it is about managing nuclear spin physics.
Why Standard C NMR Fails for Impurity Profiling
In standard
The Self-Validating Power of F-Decoupling ( C{ F} and H{ F})
By applying a continuous broadband decoupling pulse at the
-
Causality: The decoupling field causes the
nuclei to undergo rapid spin transitions, effectively averaging their magnetic contribution to zero from the perspective of the H and nuclei. -
Validation: Comparing the standard spectrum to the decoupled spectrum creates a self-validating system. If a complex multiplet in the standard spectrum collapses into a sharp singlet in the decoupled spectrum, it definitively proves the splitting was due to fluorine coupling, not a co-eluting structural isomer or impurity.
Comparative Performance Data
The tables below summarize the quantitative performance and spectral clarity of both methodologies. Data is synthesized based on established coupling constants for 2,3-difluoro-4-substituted benzaldehydes[1].
Table 1: H NMR Performance Comparison (CDCl , 298 K)
| Proton Assignment | Standard 300 MHz | Advanced 600 MHz | Signal Improvement |
| CHO (Aldehyde) | 10.25 ppm (d, J = 2.5 Hz) | 10.25 ppm (s) | Collapses to sharp singlet |
| H6 (Aromatic) | 7.65 ppm (ddd, J = 8.5, 2.0, 1.0 Hz) | 7.65 ppm (d, J = 8.5 Hz) | Simplifies to AB doublet |
| H5 (Aromatic) | 7.10 ppm (ddd, J = 8.5, 7.5, 2.0 Hz) | 7.10 ppm (d, J = 8.5 Hz) | Simplifies to AB doublet |
| -O-CH | 5.35 ppm (s, 2H) | 5.35 ppm (s, 2H) | Unchanged (No F-coupling) |
| -CH | 3.55 ppm (s, 3H) | 3.55 ppm (s, 3H) | Unchanged (No F-coupling) |
Table 2: C NMR Performance Comparison (CDCl , 298 K)
| Carbon Assignment | Standard 300 MHz | Advanced 600 MHz | S/N Ratio Impact |
| C1 (C-CHO) | 121.0 ppm (d, | 121.0 ppm (s) | 4x S/N Increase |
| C2 (C-F) | 148.0 ppm (dd, | 148.0 ppm (s) | >10x S/N Increase |
| C3 (C-F) | 142.5 ppm (dd, | 142.5 ppm (s) | >10x S/N Increase |
| C4 (C-OMOM) | 152.0 ppm (d, | 152.0 ppm (s) | 4x S/N Increase |
| C5 (Aromatic) | 112.0 ppm (d, | 112.0 ppm (s) | 2x S/N Increase |
| C6 (Aromatic) | 124.5 ppm (dd, | 124.5 ppm (s) | 6x S/N Increase |
| CHO (Carbonyl) | 186.5 ppm (d, | 186.5 ppm (s) | 2x S/N Increase |
| MOM Carbons | 95.5 ppm (CH | 95.5 ppm (s), 56.8 ppm (s) | Unchanged |
Experimental Protocols
Protocol A: Standard 300 MHz H / C NMR
Optimized for routine structural verification where instrument time is limited.
-
Sample Preparation: Dissolve 25 mg of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube. - H Acquisition: Set the spectrometer frequency to 300 MHz. Use a standard 30° pulse program (zg30). Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.
-
C Acquisition: Set the spectrometer frequency to 75 MHz. Use a standard
H-decoupled pulse sequence (zgpg30). Due to signal splitting from , set the number of scans (NS) to a minimum of 1,024 to ensure the C2 and C3 doublets of doublets rise above the noise floor. -
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for
H and 1.0 Hz for C prior to Fourier Transformation.
Protocol B: Advanced 600 MHz H{ F} / C{ F} NMR
Optimized for rigorous impurity profiling, regulatory submissions, and absolute structural proof.
-
Sample Preparation: Dissolve 15 mg (lower concentration is sufficient due to high field and decoupling) in 0.6 mL of CDCl
. -
Probe Tuning: Ensure the NMR probe is a triple-resonance system (e.g., TCI cryoprobe) capable of tuning to
H, C, and F simultaneously. -
H{
F} Acquisition: Load the zgf2pr (or equivalent manufacturer) pulse program. Set the F decoupling offset to -145 ppm (the center of the expected fluorine region). Acquire 16 scans. -
C{
F} Acquisition: Load the zgig sequence modified for simultaneous H (WALTZ-16) and F (GARP) decoupling. Because the C2 and C3 multiplets will collapse into intense singlets, the number of scans can be drastically reduced to 256, saving hours of instrument time while achieving superior S/N. -
Validation: Overlay the spectra from Protocol A and Protocol B. Confirm that the MOM signals remain static while the aromatic region simplifies.
Visualizations
NMR Workflow & Logical Causality
Caption: Workflow comparing standard NMR acquisition versus 19F-decoupled methodologies.
Structural Spin-Spin Coupling Network
Caption: Primary spin-spin coupling network (J_CF and J_HF) induced by the ortho-difluoro motif.
References
A Comparative Reactivity Guide: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde in the Context of Substituted Benzaldehydes
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of the aldehyde functional group is a cornerstone of modern organic synthesis. Its electrophilicity, and thus its susceptibility to nucleophilic attack, is finely tunable by the electronic nature of substituents on the aromatic ring. This guide provides an in-depth analysis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde, a synthetically useful intermediate, by comparing its predicted reactivity against a panel of standard benzaldehydes. We will dissect the competing electronic effects of its unique substitution pattern—ortho/meta-difluoro and para-MOM-ether—and provide a framework for empirical validation through standardized, robust experimental protocols. The central thesis is that this molecule presents a nuanced reactivity profile: the powerful electron-withdrawing inductive effects of two fluorine atoms are in direct competition with the strong electron-donating resonance effect of the para-alkoxy group, making its behavior highly dependent on reaction conditions and the nature of the nucleophile.
The Principles of Benzaldehyde Reactivity: An Electronic Tug-of-War
The reactivity of the carbonyl group in benzaldehydes is dictated by the partial positive charge (δ+) on the carbonyl carbon.[1][2] Any substituent that modifies the electron density at this carbon will alter the aldehyde's reactivity towards nucleophiles.[3] This relationship is often quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[1][4][5][6][7]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-F, -Cl) pull electron density away from the aromatic ring (inductive effect, -I) and, in some cases, through resonance (-M). This withdrawal of electrons increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus, more reactive.[1][4][7]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl (-CH₃) push electron density into the ring through resonance (+M) or induction (+I). This donation decreases the partial positive charge on the carbonyl carbon, rendering it less electrophilic and slowing the rate of nucleophilic attack.[1]
Aromatic aldehydes are generally less reactive than their aliphatic counterparts (e.g., propanal) because the phenyl ring itself acts as a resonance-donating group, stabilizing the carbonyl.[1][8][9]
Deconstructing 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
The reactivity of our target molecule is a direct consequence of the interplay between its three substituents.
-
2,3-Difluoro Substituents: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[10] However, it also possesses lone pairs that can be donated into the π-system of the ring via a weaker resonance effect (+M).[10][11]
-
C2-Fluoro (ortho): Exerts a strong -I effect due to proximity, significantly increasing the electrophilicity of the nearby carbonyl carbon. It may also introduce minor steric hindrance to the approaching nucleophile.[10]
-
C3-Fluoro (meta): Its influence is almost purely an inductive (-I) withdrawal of electron density, as the resonance effect from the meta position is negligible.
-
-
4-(Methoxymethoxy) Group: The methoxymethyl (MOM) ether serves as a common protecting group for phenols, stable to a variety of nucleophilic, basic, and reducing conditions but readily cleaved by acid.[12][13] The key feature for reactivity is the ether oxygen atom bonded directly to the aromatic ring at the para position. This oxygen is a potent electron-donating group through resonance (+M), pushing electron density into the ring and directly delocalizing it onto the carbonyl group. This effect strongly deactivates the aldehyde towards nucleophilic attack.
The Net Effect: The two fluorine atoms work in concert to activate the aldehyde, while the para-alkoxy group works to deactivate it. The overall reactivity will therefore be attenuated compared to a di-fluorobenzaldehyde but enhanced relative to a simple para-alkoxy benzaldehyde.
Caption: Workflow for comparative Knoevenagel condensation.
Detailed Steps:
-
Preparation: In separate, labeled round-bottom flasks, dissolve each benzaldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol, 66 mg) in ethanol (10 mL).
-
Initiation: To each flask, add a catalytic amount of piperidine (0.1 mmol, ~10 µL) and begin vigorous stirring at a constant room temperature (e.g., 25 °C).
-
Monitoring: Monitor the progress of each reaction simultaneously by Thin Layer Chromatography (TLC) against the starting aldehyde. Note the time required for the disappearance of the starting material.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Isolate the solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Analysis: Dry the product and determine the final yield. Reactivity can be compared semi-quantitatively by reaction time or quantitatively by calculating yields at fixed time points.
Protocol 2: Comparative Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphonium ylide. [14][15][16]The initial nucleophilic attack of the ylide on the carbonyl carbon is often the rate-determining step, making it a good probe for electrophilicity. [17] Detailed Steps:
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise. A characteristic deep yellow or orange color indicates ylide formation. Stir for 30 minutes at 0 °C.
-
Reaction with Aldehyde: In a separate flask, dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the ylide suspension at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the aldehyde by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). Calculate the isolated yield of the corresponding styrene derivative. Higher yields within a fixed time frame indicate greater reactivity of the starting aldehyde.
Spectroscopic Insights into Reactivity
Before any reaction is performed, spectroscopic analysis can offer valuable clues about the electronic environment of the carbonyl group, which correlates with its reactivity. [18]
-
Infrared (IR) Spectroscopy: The C=O stretching frequency (νC=O) is a sensitive probe of bond strength and electronic environment. Electron-donating groups increase electron density in the C=O bond, weakening it and lowering the stretching frequency. Conversely, electron-withdrawing groups strengthen the bond and increase the frequency. A lower νC=O suggests a less electrophilic, and therefore less reactive, aldehyde. [18][19]* ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the carbonyl carbon (δC=O) is also indicative of its electrophilicity. Electron-donating groups shield the carbon nucleus, causing an upfield shift (lower ppm). Electron-withdrawing groups deshield it, resulting in a downfield shift (higher ppm). An upfield shift generally correlates with lower reactivity towards nucleophiles.
Conclusion
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is a molecule governed by a fascinating electronic dichotomy. Its reactivity is modulated by the strong, activating inductive effects of two fluorine atoms and the equally strong, deactivating resonance effect of a para-alkoxy group. This balance places its reactivity in a moderate, highly tunable space between aggressively activated and strongly deactivated benzaldehydes. While theoretical principles predict this nuanced behavior, the ultimate determinant of its performance in any given chemical transformation is empirical evidence. The protocols provided in this guide offer a standardized and reliable path for researchers to quantify its reactivity and effectively harness its synthetic potential in drug discovery and materials science.
References
-
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. 4
-
A Comparative Guide to the Reactivity of Aldehyde Groups in Carbazole Isomers - Benchchem. 18
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. Link
-
Hammett plot for the selective –C=O group reduction of para-substituted... - ResearchGate. Link
-
Protecting Groups in Organic Synthesis - ChemTalk. Link
-
Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes - Benchchem. 20
-
Hammett plot for the para -substituted benzaldehydes in the B.–V.... - ResearchGate. Link
-
A Comparative Analysis of the Reactivity of 3- (Trifluoromethyl)benzaldehyde and 4 - Benchchem. 21
-
A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. 1
-
Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group - Benchchem. 22
-
A Comparative Analysis of the Reactivity of 2- Fluorophenylpropionaldehyde and 4 - Benchchem. 10
-
Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers - Benchchem. 23
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. Link
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. Link
-
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes - arkat usa. Link
-
Experimental No. (13) Aldehydes and ketones. Link
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Link
-
( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. Link
-
Knoevenagel condensation – Knowledge and References - Taylor & Francis. Link
-
The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide - Benchchem. 24
-
What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? - Quora. Link
-
19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. Link
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? - Chemistry Stack Exchange. Link
-
Wittig Reaction - Dalal Institute. Link
-
Nucleophilic Addition To Carbonyls - Master Organic Chemistry. Link
-
Wittig Reaction - Organic Chemistry Portal. Link
-
Wittig reaction - Wikipedia. Link
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comparative study of fluorinated vs. non-fluorinated benzaldehyde derivatives in synthesis
Topic: Comparative Study of Fluorinated vs. Non-Fluorinated Benzaldehyde Derivatives in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Fluorine Effect" in Carbonyl Chemistry
In medicinal chemistry and organic synthesis, the substitution of hydrogen with fluorine is rarely a passive swap. It is a strategic maneuver that alters the electronic landscape of the molecule without significantly imposing steric penalties. This guide provides a technical comparison between Benzaldehyde (non-fluorinated) and its Fluorinated derivatives (specifically 4-fluorobenzaldehyde), focusing on how the high electronegativity (
For the synthetic chemist, the fluorinated derivative is not just a building block; it is a "tuned" electrophile. The electron-withdrawing inductive effect (-I) generally enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks, while the resonance effect (+R) offers a nuanced stabilization that varies by position (ortho/meta/para).
Part 1: Physicochemical & Electronic Profile Comparison
To predict reactivity, one must quantify the electronic influence.[1] The Hammett substituent constant (
Table 1: Electronic and Physical Property Comparison
| Feature | Benzaldehyde (H) | 4-Fluorobenzaldehyde (4-F) | Mechanistic Implication |
| Hammett Constant ( | 0.00 | +0.06 | Mildly Electron Withdrawing. The -I effect dominates slightly over +R, making the carbonyl carbon more electrophilic than the unsubstituted parent. |
| Hammett Constant ( | 0.00 | +0.34 | Strongly Electron Withdrawing. Meta-substitution lacks the +R counter-balance, creating a highly reactive carbonyl center. |
| Lipophilicity (LogP) | ~1.48 | ~1.80 (+0.32 shift) | Enhanced Permeability. Fluorination increases lipophilicity, aiding membrane penetration in drug discovery (Bioisosterism). |
| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Steric Mimicry. Fluorine is the closest steric mimic to Hydrogen, allowing it to fit into enzyme pockets where H binds, but with altered electronics. |
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Metabolic Stability. The C-F bond is metabolically inert to oxidative cleavage (e.g., by CYP450), blocking "soft spots" for degradation. |
Part 2: Synthetic Reactivity Analysis
1. Nucleophilic Addition (Schiff Base & Knoevenagel)
The primary distinction in synthesis is the rate of nucleophilic attack .
-
Non-Fluorinated: Reacts predictably but may require stronger activation (acid catalysis or heat) to achieve high conversion in sterically crowded scenarios.
-
Fluorinated (4-F): The inductive withdrawal pulls electron density away from the carbonyl carbon.[1] This lowers the LUMO energy, making it more susceptible to attack by nucleophiles (amines, enolates).
-
Observation: Reaction times for Schiff base formation are typically reduced by 15–30% compared to benzaldehyde under identical conditions.
-
2. The Cannizzaro Risk (Troubleshooting Side Reactions)
A critical divergence occurs under basic conditions .[2]
-
Risk: Fluorinated benzaldehydes lack
-hydrogens (like the parent) but are more electrophilic.[2] In the presence of strong bases (e.g., NaOH, KOH) without a good nucleophile, they are significantly more prone to the Cannizzaro reaction (disproportionation into alcohol and acid) than benzaldehyde. -
Mitigation: Use weak bases (piperidine, carbonates) or specific acid catalysis for fluorinated substrates to avoid yield loss.
Part 3: Visualizing the Electronic Mechanism
The following diagram illustrates the competing electronic effects that dictate the reactivity difference.
Caption: The Inductive (-I) effect of Fluorine enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack, despite a minor opposing Resonance (+R) effect.[1]
Part 4: Comparative Experimental Protocols
This section details a "Head-to-Head" protocol for the Knoevenagel Condensation , a standard benchmark for carbonyl reactivity.
Objective: Synthesis of Benzylidene Malononitrile derivatives.
Reaction: Aldehyde + Malononitrile
Protocol A: Non-Fluorinated Benzaldehyde (Standard)
-
Reagents: Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ethanol (5 mL).
-
Catalyst: Piperidine (2 drops).
-
Procedure:
-
Mix reagents in a round-bottom flask.
-
Add catalyst and stir at room temperature (RT).
-
Monitoring: TLC typically shows completion in 30–60 minutes .
-
-
Workup: Pour into ice water, filter precipitate.
-
Typical Yield: 85–90%.
Protocol B: 4-Fluorobenzaldehyde (Enhanced Reactivity)
-
Reagents: 4-Fluorobenzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ethanol (5 mL).
-
Catalyst: Piperidine (1 drop) or Catalyst-free (in water).
-
Note: Due to higher reactivity, catalyst loading can often be reduced.
-
-
Procedure:
-
Mix reagents. Reaction is often exothermic.
-
Stir at RT.
-
Monitoring: TLC typically shows completion in 10–20 minutes .
-
-
Workup: Pour into ice water, filter precipitate.
-
Typical Yield: 92–98%.
Key Comparative Observations
| Parameter | Benzaldehyde Protocol | 4-Fluorobenzaldehyde Protocol |
| Reaction Rate | Moderate (30-60 min) | Fast (10-20 min) |
| Catalyst Sensitivity | Requires base catalyst | Can proceed catalyst-free in water |
| Crystallinity | Product often requires recrystallization | Product often precipitates as high-purity crystals |
| Side Reactions | Minimal | Risk of Cannizzaro if excess strong base is used |
Part 5: Application in Drug Discovery (Bioisosterism)
Why choose the fluorinated derivative despite the higher cost?
-
Metabolic Blocking: In the non-fluorinated derivative, the para-position is a primary site for metabolic oxidation (hydroxylation) by CYP450 enzymes. Substituting -H with -F blocks this site due to the strength of the C-F bond, significantly extending the drug's half-life (
). -
Binding Affinity: The polarized C-F bond can engage in specific electrostatic interactions with protein backbones (orthogonal multipolar interactions) that the C-H bond cannot.
Workflow: Selecting the Right Derivative
Caption: Decision matrix for selecting between fluorinated and non-fluorinated intermediates based on drug development goals.
References
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from [Link]
-
Inno Pharmchem. (2025). The Role of Fluorinated Benzaldehydes in Modern Drug Discovery. Retrieved from [Link]
-
Gurbych, O., et al. (2024).[3] Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Retrieved from [Link]
-
Mersin University. (2020). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Retrieved from [Link]
Sources
Validation of Synthetic Routes for 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde: A Comparative Guide
Executive Summary
The compound (CAS 2586126-70-5)[1] is a highly specialized fluorinated building block utilized in advanced medicinal chemistry. The strategic placement of two fluorine atoms adjacent to a protected phenolic hydroxyl group and an aldehyde moiety makes it an invaluable precursor for synthesizing complex active pharmaceutical ingredients (APIs). However, achieving high regiochemical fidelity during its synthesis can be challenging. This guide objectively compares two primary synthetic routes—Direct O-Alkylation (Route A) and Directed Ortho Metalation (Route B)—to validate the most scalable, high-yielding, and cost-effective approach for drug development professionals.
Application Context: The Demand for Regiopurity
The demand for this specific building block is driven by its role in cutting-edge therapeutics. It is a critical intermediate in the synthesis of[2], which are designed to induce synthetic lethality in homologous recombination-deficient (HRD) cancers (e.g., BRCA-mutated breast and ovarian cancers). Furthermore, it is utilized in the development of [3] to combat antimicrobial resistance. In these applications, even minor regioisomeric impurities can drastically alter the target binding affinity and metabolic stability of the final API.
Fig 1. Role of 2,3-Difluoro-4-(MOM)benzaldehyde in synthesizing Polθ inhibitors for cancer therapy.
Mechanistic Analysis: The Regioselectivity Challenge
To understand why Route A outperforms Route B, we must examine the causality behind the experimental outcomes, specifically focusing on kinetic vs. thermodynamic deprotonation and ortho-directing group (ODG) effects.
Route B (The Alternative): This traditional approach starts with [4], which is first protected to yield [5]. The critical step is Directed Ortho Metalation (DoM) using an alkyllithium reagent to install the formyl group. However, the intermediate (1,2-difluoro-3-(methoxymethoxy)benzene) possesses two highly activated positions:
-
C4 Position: Acidified by the strong inductive effect of the adjacent highly electronegative fluorine atom.
-
C6 Position: Activated by the oxygen-rich MOM group, which strongly coordinates the lithium ion.
This dual activation creates a kinetic competition. Quenching with DMF yields a nearly 1:1.2 mixture of the desired C4-formylated product and the undesired C6-formylated byproduct. Resolving these regioisomers requires exhaustive, solvent-heavy chromatography.
Route A (The Proposed Standard): This route circumvents DoM entirely by utilizing commercially available[6]. Because the formyl group is already pre-installed at the correct para-position relative to the hydroxyl group, the reaction is reduced to a simple, highly selective nucleophilic O-alkylation. This eliminates the thermodynamic competition, ensuring 100% regiochemical fidelity.
Comparative Synthetic Workflows
Fig 2. Comparative synthetic workflows highlighting the regioselectivity advantage of Route A.
Experimental Protocols
Route A: Direct O-Alkylation (Recommended)
This protocol is a self-validating system; the visual disappearance of the starting material on TLC directly correlates to the formation of the single target product.
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-4-hydroxybenzaldehyde (10.0 g, 63.2 mmol)[6] and anhydrous dichloromethane (DCM, 100 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (16.5 mL, 94.8 mmol, 1.5 equiv). Cool the reaction mixture to 0 °C using an ice-water bath under an argon atmosphere.
-
Dropwise add chloromethyl methyl ether (MOM-Cl) (5.8 mL, 75.8 mmol, 1.2 equiv) over 15 minutes. (Caution: MOM-Cl is a known carcinogen; handle strictly within a fume hood).
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progression via TLC (Hexanes/EtOAc, 3:1).
-
Quench the reaction with saturated aqueous NH₄Cl (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via a short silica gel plug to afford 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde[1] as a pale yellow oil (12.1 g, 95% yield).
Route B: Directed Ortho Metalation (Alternative)
-
Starting with MOM-protected 2,3-difluorophenol (10.0 g, 57.4 mmol)[5], dissolve in anhydrous THF (120 mL) and cool to -78 °C under argon.
-
Add N,N,N',N'‐tetramethylethylenediamine (TMEDA) (9.5 mL, 63.1 mmol, 1.1 equiv).
-
Dropwise add s-butyllithium (1.4 M in cyclohexane, 45.1 mL, 63.1 mmol, 1.1 equiv) maintaining the internal temperature below -70 °C. Stir for 1 hour to ensure complete metalation.
-
Add anhydrous N,N-dimethylformamide (DMF) (6.6 mL, 86.1 mmol, 1.5 equiv) dropwise. Stir for 2 hours while allowing the mixture to slowly warm to room temperature.
-
Quench with 1M HCl (50 mL) to hydrolyze the intermediate hemiaminal. Extract with EtOAc (3 × 50 mL).
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Critical Step: Perform extensive flash column chromatography (gradient 5-15% EtOAc in Hexanes) to separate the desired C4-isomer from the C6-isomer (4.1 g, 35% isolated yield).
Quantitative Data Comparison
| Parameter | Route A (Direct Protection) | Route B (DoM Strategy) |
| Starting Material | 2,3-Difluoro-4-hydroxybenzaldehyde | 2,3-Difluorophenol |
| Overall Isolated Yield | > 90% | 35 - 40% |
| Regioselectivity | 100% (Single reactive site) | ~ 1:1.2 (C4 vs C6 formylation) |
| Reaction Conditions | Mild (0 °C to RT) | Cryogenic (-78 °C), highly moisture-sensitive |
| Scalability | Excellent (Kilogram scale viable) | Poor (Exothermic quenching, isomer separation) |
| Process Mass Intensity (PMI) | Low | High (Due to solvent-heavy chromatographic separation) |
Conclusion
For the synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde, Route A is objectively superior. By utilizing a starting material with the formyl group already installed, researchers bypass the kinetic and thermodynamic regioselectivity conflicts inherent in the Directed Ortho Metalation of fluorinated MOM ethers. This results in a highly scalable, self-validating protocol with near-quantitative yields, making it the definitive choice for drug development pipelines.
References
-
2586126-70-5 | 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde. Boroncore.[Link]
- WO2024121753A1 - Polq inhibitors.
-
Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. MDPI. [Link]
- US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction.
Sources
- 1. 2586126-70-5 | 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde | Boroncore [boroncore.com]
- 2. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]
- 3. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening [mdpi.com]
- 4. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 5. US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction - Google Patents [patents.google.com]
- 6. 2,3-Difluoro-4-hydroxybenzaldehyde, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
Safety Operating Guide
Navigating the Disposal of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde: A Guide for the Modern Laboratory
Immediate Safety and Hazard Assessment
Based on analogous structures, 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is anticipated to be a combustible solid that may cause skin, eye, and respiratory irritation.[1][2][3][4][5] The presence of fluorine atoms and the aldehyde functional group necessitates careful handling to avoid exposure. The methoxymethoxy (MOM) protecting group is notably labile to acidic conditions, a characteristic that can be leveraged in potential chemical neutralization strategies but also requires consideration to prevent unintentional reactions.[6][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended protective gear.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides resistance to aldehydes and aromatic organic solvents. |
| Body Protection | A flame-retardant lab coat. | Protects against accidental spills and fire hazards. |
| Respiratory Protection | An N95 dust mask or a respirator with organic vapor cartridges. | Recommended when handling the powder outside of a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is incineration by a licensed hazardous waste disposal facility .[8][9][10][11][12] This method ensures the complete destruction of the halogenated organic compound.
Waste Segregation and Collection:
-
Solid Waste: Collect un-contaminated solid 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde in a clearly labeled, sealable container.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be considered contaminated and collected in a separate, labeled hazardous waste container.
-
Solutions: If the compound is in solution, it should be collected in a labeled, sealed container designated for halogenated organic waste. Do not mix with non-halogenated waste streams.[13]
Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"2,3-Difluoro-4-(methoxymethoxy)benzaldehyde"
-
Associated hazards (e.g., "Irritant," "Combustible")
-
Date of accumulation
Storage:
Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[14]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Small Spills (less than 1 gram):
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand or vermiculite.[15]
-
Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as contaminated waste.
Large Spills (more than 1 gram):
-
Evacuate Immediately: Evacuate all personnel from the immediate area.
-
Isolate the Area: Close the doors to the laboratory and prevent re-entry.
-
Alert EHS: Contact your institution's EHS office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinse as halogenated organic waste.
-
Wash: Wash with soap and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde.
Caption: Decision tree for the handling and disposal of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde waste.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. env.nm.gov [env.nm.gov]
- 12. gov.uk [gov.uk]
- 13. mtu.edu [mtu.edu]
- 14. carlroth.com [carlroth.com]
- 15. pentachemicals.eu [pentachemicals.eu]
Personal protective equipment for handling 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in predictive molecular behavior. When handling highly functionalized intermediates like 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2586126-70-5) , standard safety protocols are insufficient. You must understand the causality behind the chemical's reactivity to protect yourself and your research integrity.
This guide provides a comprehensive, mechanistic approach to the personal protective equipment (PPE), handling, and disposal of this specific compound.
Mechanistic Hazard Analysis: The "Why" Behind the Danger
To handle 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde safely, we must deconstruct its molecular architecture into two primary hazard zones:
-
The Fluorinated Aldehyde Core: The electron-withdrawing nature of the two fluorine atoms at the 2,3-positions significantly increases the electrophilicity of the aldehyde carbonyl. This makes the compound highly reactive towards biological nucleophiles (such as proteins in the skin and ocular mucosa), rendering it a potent irritant to the eyes, respiratory system, and skin[1]. Furthermore, benzaldehydes are prone to auto-oxidation in the presence of air, converting to their corresponding benzoic acids, which necessitates strict storage under an inert atmosphere at 2-8°C[2].
-
The Methoxymethoxy (MOM) Ether Risk: The MOM group is a robust protecting group under basic conditions but is highly labile under acidic conditions. If accidentally exposed to acids (even mild ambient acids or acidic waste streams), the MOM group undergoes rapid hydrolysis. This cleavage generates the free phenol, methanol, and—most critically—stoichiometric amounts of formaldehyde [3]. Formaldehyde is a volatile, highly toxic, and known carcinogenic gas. Therefore, handling this compound carries a latent, severe inhalation risk if the chemical environment is not strictly controlled.
Physicochemical & Hazard Metrics
The following quantitative data must dictate your operational parameters.
| Metric | Value | Operational Implication |
| CAS Number | 2586126-70-5 | Use for exact inventory tracking and SDS retrieval. |
| Molecular Weight | 202.15 g/mol | Required for precise stoichiometric calculations. |
| Storage Temperature | 2-8°C (Inert Atmosphere) | Prevents auto-oxidation of the aldehyde to benzoic acid[2]. |
| Fume Hood Face Velocity | ≥ 100 fpm | Ensures capture of volatile aldehyde and potential formaldehyde[3]. |
| Waste pH Tolerance | pH ≥ 7.0 | Strict requirement to prevent lethal formaldehyde off-gassing. |
Mandatory Personal Protective Equipment (PPE) Matrix
Do not default to standard laboratory PPE. The potential for formaldehyde generation and the high lipophilicity of the fluorinated ring require targeted material selection.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-gloving: Inner Nitrile (0.1 mm), Outer Butyl Rubber (0.3 mm). | Fluorinated aromatics can permeate standard thin nitrile over time. Butyl rubber provides superior resistance to aldehydes and potential methanol/formaldehyde byproducts. |
| Eye/Face Protection | Snug-fitting chemical splash goggles + Full face shield. | Protects against micro-splashes and vapor irritation caused by the highly electrophilic aldehyde group[1]. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes. | Prevents skin contact and mitigates risks if the compound is dissolved in flammable organic solvents (e.g., THF, DCM). |
| Respiratory Protection | Class II Biological Safety Cabinet or Fume Hood. If outside hood: NIOSH-approved respirator with Organic Vapor (OV) and Formaldehyde cartridges. | Mitigates inhalation of the volatile benzaldehyde and protects against latent formaldehyde release if accidental acidic hydrolysis occurs[3]. |
Self-Validating Operational Workflow
Every protocol must be a self-validating system to ensure safety and chemical integrity. Follow this step-by-step methodology:
Step 1: Environmental & Equipment Validation
-
Action: Verify fume hood face velocity is ≥100 feet per minute (fpm).
-
Validation: Check the digital hood monitor; use a Kimwipe to visually confirm inward directional airflow before opening the chemical container.
Step 2: Inert Dispensing
-
Action: Purge the analytical balance enclosure with Argon. Weigh the compound using anti-static spatulas.
-
Validation: The absence of static cling and rapid dissolution in the chosen anhydrous solvent confirms moisture-free handling, preventing premature degradation.
Step 3: Reaction Execution
-
Action: Introduce the compound to the reaction vessel under a continuous Argon sweep. Ensure the reaction mixture contains no unbuffered acids.
-
Validation: Monitor the reaction via TLC or LC-MS. The persistence of the MOM group (absence of the highly polar free phenol peak) validates that the reaction conditions remain safely non-acidic.
Emergency Response & Spill Mitigation
-
Spill Inside Hood: Cover with absorbent material. Do NOT use acidic neutralizing agents. Use a basic or neutral spill kit to prevent MOM cleavage and subsequent formaldehyde release.
-
Skin Contact: Flush with copious amounts of water for a minimum of 15 minutes. The lipophilicity of the fluorinated ring means rapid washing is critical before dermal penetration occurs.
pH-Validated Waste Disposal
The most significant risk occurs during disposal. Mixing this compound with standard acidic waste streams (e.g., HCl, TFA) will generate formaldehyde gas in the waste carboy, leading to dangerous pressure buildup and toxic exposure[3].
-
Action: Before transferring any reaction waste containing unreacted 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde to a bulk carboy, test the carboy's current contents with pH paper.
-
Validation: The pH must be ≥ 7. If pH < 7, do NOT add the waste. Use a dedicated, base-buffered hazardous waste container labeled: "Contains MOM-protected phenol; DO NOT MIX WITH ACIDS."
Degradation Pathway Visualization
The following diagram illustrates the critical hazard pathway you must avoid: the acid-catalyzed cleavage of the MOM group.
Fig 1: Acid-catalyzed hydrolysis pathway of the MOM protecting group releasing toxic formaldehyde.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
